Dicyclopentenyloxyethyl methacrylate
Description
Significance of Methacrylate (B99206) Monomers in Advanced Materials Research
Methacrylate monomers represent a versatile and crucial class of organic compounds in the production of a wide array of polymers and plastics. nus.edu.sg Their widespread use in advanced materials research stems from their ability to impart desirable properties such as exceptional durability, thermal stability, optical clarity, and resistance to weathering and abrasion. acs.orgmmachemicals.com The presence of a methyl group provides methacrylates with greater rigidity and thermal stability compared to their acrylate (B77674) counterparts. nus.edu.sg
These monomers are fundamental building blocks in formulations for high-performance coatings, adhesives, resins, and plastics. mmachemicals.comarkema.com Researchers can manipulate the final properties of a polymer, such as its glass transition temperature (Tg), hardness, flexibility, and chemical resistance, by selecting specific methacrylate monomers or by copolymerizing them with other monomers. nus.edu.sgarkema.com This adaptability makes them indispensable in creating materials for demanding applications in construction, electronics, medicine, and optical devices. nus.edu.sgacs.orgmmachemicals.com The ongoing development of new functional methacrylate monomers continues to push the boundaries of materials science, enabling the creation of materials with enhanced performance characteristics like improved heat resistance, lower water absorption, and specific functionalities for targeted applications. nus.edu.sgarkema.com
Structural Characteristics of Dicyclopentenyloxyethyl Methacrylate and its Research Relevance
This compound (CAS No. 68586-19-6) is a multifunctional methacrylate monomer characterized by a unique molecular structure that is central to its utility in polymer synthesis. sinorawchemical.com Its structure consists of a polymerizable methacrylate group linked to a bulky, hydrophobic dicyclopentenyl group through a flexible ethoxy spacer. This combination of distinct chemical features allows for the development of polymers with a unique balance of properties. The incorporation of DCPOEMA into a polymer backbone can significantly influence mechanical strength, thermal stability, and adhesion.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 68586-19-6 |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molar Mass | 262.34 g/mol |
| Appearance | Colorless to light yellow clear liquid hjd-chem.com |
| Density | 1.064 g/mL at 25 °C haihangchem.comchemicalbook.com |
| Refractive Index (n20/D) | 1.496 - 1.497 haihangchem.comchemicalbook.com |
| Viscosity | 14-20 mPa·s at 25°C hjd-chem.com |
| Boiling Point | 115-120°C at 1 mm Hg haihangchem.com |
| Flash Point | 176°C haihangchem.com |
The most distinguishing feature of DCPOEMA is its bulky, bicyclic dicyclopentenyl group. sinorawchemical.com This hydrocarbon-rich moiety imparts exceptional hydrophobicity (water resistance), high thermal stability, and chemical resistance to polymers that incorporate it. harvestchem.net The rigid and sterically hindered nature of the dicyclopentenyl group contributes to the creation of polymers with high glass transition temperatures (Tg) and enhanced mechanical strength. hjd-chem.com The introduction of such cyclic structures into a polymer main chain is a known strategy for improving heat resistance while maintaining other desirable properties. nus.edu.sg In the case of DCPOEMA, this moiety is key to its performance in applications requiring durability and resistance to harsh environments.
Connecting the dicyclopentenyl group and the methacrylate functional group is an ethoxy spacer. This flexible linkage plays a critical role in modulating the properties of the resulting polymer, providing a degree of flexibility and influencing adhesion characteristics. haihangchem.com The presence of this ether linkage is also significant from a synthesis perspective. DCPOEMA is typically synthesized via the transesterification of methyl methacrylate with ethylene (B1197577) glycol-functionalized dicyclopentadiene (B1670491). This method is noted to produce a monomer with minimal odor compared to derivatives made through direct addition reactions. In polymer systems, such spacer groups can influence the compatibility of the monomer in blends and affect the processability of the final material. sapub.org
Evolution of Research Interests Pertaining to this compound
Research interest in this compound has evolved from its initial identification as a specialty functional monomer to its application in highly specialized, performance-driven fields. Initially recognized for conferring general properties like water resistance, solvent resistance, and good adhesion, its use was broadly aimed at UV-curable materials. haihangchem.com Over time, research has become more focused and sophisticated, exploring its unique structural contributions in specific advanced material formulations. A significant area of development has been its use in enhancing the performance of nanocomposites, where it functions as a dispersant block copolymer to improve the mechanical properties of materials like cellulose (B213188) nanofiber-reinforced polyethylene (B3416737). Another key research trajectory has been its incorporation into high-performance adhesives, particularly polyurethane systems, where it enhances crosslinking and durability. More recent explorations have delved into its potential use in photosensitive resins for the electronics industry and as a component in biomaterials, such as bone cement formulations. sinorawchemical.com
Overview of Key Academic Research Domains for this compound
The unique properties of DCPOEMA have led to its investigation across several key research domains in materials science:
UV-Curable Coatings and Inks : As a reactive diluent, DCPOEMA is widely used in photocurable materials. It enhances adhesion, flexibility, and solvent resistance in UV-cured coatings, adhesives, and inks. haihangchem.com
High-Performance Adhesives : It is a valuable component in polyurethane adhesives, where it improves crosslinking efficiency and bond strength, particularly for laminating films and metallic foils. It is also investigated for use in adhesive resins for electronic displays. harvestchem.net
Advanced Composites and Nanocomposites : DCPOEMA has been successfully used to create block copolymers that act as effective dispersants for reinforcing agents like cellulose nanofibers within a polymer matrix, such as High-Density Polyethylene (HDPE), leading to significant improvements in mechanical strength. sinorawchemical.com
Photosensitive Resins for Electronics : The monomer contributes to heat resistance and surface hardness in resins used for electronic components, such as insulating layers in TFT-LCDs and materials for prism sheets and light guides. harvestchem.net
Rubbery Materials : It functions as a crosslinking agent in rubbery polymers, which can improve elasticity and compression set characteristics. sinorawchemical.com
Table 2: Summary of Research Findings for this compound
| Research Area | Key Finding |
|---|---|
| Nanocomposites | A poly(DCPOEMA-block-HEMA) copolymer increased the Young's modulus of HDPE nanocomposites by 400% at 10 wt% cellulose nanofiber loading. |
| Adhesives | DCPOEMA-based polyurethane adhesives show superior bond strength (≥15 MPa) compared to those based on isobornyl methacrylate (≤10 MPa) due to enhanced crosslinking. |
| Resins | Contributes to high heat resistance and surface hardness in photosensitive resins for TFT-LCD insulating layers. |
Scope and Fundamental Objectives of this Research Outline
The scope of this article is to provide a detailed and scientifically accurate overview of this compound, focusing exclusively on its chemical characteristics and its role in materials science. The fundamental objective is to adhere strictly to the outlined sections, presenting thorough information on the significance of methacrylate monomers, the specific structural features of DCPOEMA, the progression of research interest in the compound, and its primary academic research applications. This document will not discuss topics outside of this defined scope.
Table 3: Comparison of this compound and a Structurally Related Compound
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Difference |
|---|---|---|---|---|
| This compound | 68586-19-6 | C₁₆H₂₂O₃ | 262.34 | Contains a methacrylate ester group. |
| Dicyclopentenyloxyethyl Acrylate | 65983-31-5 chemicalbook.com | C₁₅H₂₀O₃ chemicalbook.com | 248.32 chemicalbook.com | Contains an acrylate ester group instead of methacrylate. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZWXDKTUGEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68586-19-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[[2,3,3a,4,7,7a(or 3a,4,5,6,7,7a)-hexahydro-4,7-methano-1H-indenyl]oxy]ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Dicyclopentenyloxyethyl Methacrylate
Established Synthetic Pathways for Dicyclopentenyloxyethyl Methacrylate (B99206) Production
The production of dicyclopentenyloxyethyl methacrylate relies on well-established organic reactions. The principal methods involve either the direct esterification of a dicyclopentadiene-derived alcohol with methacrylic acid (or a derivative) or the transesterification of an alkyl methacrylate, typically methyl methacrylate, with an alcohol containing the dicyclopentenyl group.
Esterification, specifically through an addition reaction mechanism, is a common method for synthesizing related structures. google.com In a closely analogous synthesis for the acrylate (B77674) version, the reaction involves the addition of the carboxylic acid to dicyclopentadiene (B1670491). google.comgoogle.com A critical component of this pathway is the use of a highly effective catalyst to ensure high yield and reaction efficiency. google.com
Trifluoromethanesulfonic acid (TfOH), a superacid, has been identified as a particularly effective catalyst for this type of synthesis. google.comgoogle.com Its acidity, which is significantly greater than that of conventional catalysts like sulfuric acid, promotes higher yields. google.commdpi.com The high protonating power and low nucleophilicity of TfOH facilitate the generation of reactive cationic intermediates essential for the reaction. researchgate.net The use of TfOH as a catalyst can enhance the effectiveness and efficiency of acylation and related addition reactions. mdpi.com In the synthesis of the analogous compound, dicyclopentenyloxyethyl acrylate, TfOH is used to catalyze the addition reaction between acrylic acid and dicyclopentadiene. google.comgoogle.com
Preferred conditions often involve a slight excess of the acid component to drive the reaction to completion. google.comgoogle.com The temperature is maintained in a specific range to ensure a sufficient reaction rate without promoting unwanted polymerization or decomposition. google.comgoogle.com
| Parameter | General Range | Preferred Range | Source |
|---|---|---|---|
| Molar Ratio (Acid:Dicyclopentadiene) | (1.0-1.3) : 1 | (1.1-1.2) : 1 | google.comgoogle.com |
| Catalyst Dosage (% of total mass) | 0.05 - 0.15% | 0.08 - 0.1% | google.comgoogle.com |
| Reaction Temperature (°C) | 70 - 100 °C | 80 - 90 °C | google.comgoogle.com |
| Stirring Speed (rpm) | 200 - 300 rpm | Not Specified | google.comgoogle.com |
| Reaction Time (hours) | 2 - 6 hours | 3 - 5 hours | google.comgoogle.com |
Transesterification represents an alternative and significant pathway for producing this compound. This process involves the reaction of an existing ester (like methyl methacrylate) with an alcohol, where the alkoxy group of the ester is exchanged with the alcohol's alkoxy group. google.com This method is particularly useful as it can result in a product with minimal odor compared to direct addition derivatives. The reaction is an equilibrium process, which is typically driven forward by removing the low-boiling alcohol byproduct (e.g., methanol) via distillation. google.com
A specific application of this method is the synthesis of DCPEMA through the transesterification of methyl methacrylate with ethylene (B1197577) glycol-functionalized dicyclopentadiene, also known as dicyclopentenyloxyethyl alcohol. googleapis.com In this reaction, the dicyclopentenyloxyethyl alcohol displaces the methoxy (B1213986) group from methyl methacrylate, forming the desired product and methanol (B129727). google.comgoogleapis.com To achieve high conversion rates, the methanol is continuously removed from the reaction mixture, often as an azeotrope. google.comgoogleapis.com
The efficiency of the transesterification reaction is highly dependent on the choice of catalyst. Various catalytic systems have been studied for the transesterification of methyl methacrylate with alcohols. google.com While acidic catalysts like sulfuric acid can be used, they may require longer reaction times. google.com More commonly, organometallic compounds and metal salts are employed to achieve higher reaction rates and yields. googleapis.comgoogle.com
| Catalyst Type | Specific Examples | Source |
|---|---|---|
| Organotin Compounds | Dibutyl tin oxide, Dibutyl tin dimethoxide | googleapis.com |
| Titanates | Tetraethylhexyl titanate | googleapis.com |
| Lithium Compounds | Lithium hydroxide, Lithium carbonate, Lithia | google.comgoogleapis.comgoogle.com |
| Magnesium Compounds | Methanolic magnesium methylate | googleapis.com |
Alternative Synthetic Routes and Emerging Innovations
While the primary synthesis of this compound (DCPEMA) often involves the direct addition reaction of acrylic acid and dicyclopentadiene, alternative pathways and innovative methodologies are being explored to enhance efficiency, purity, and environmental friendliness. google.comgoogle.com
One significant alternative is the transesterification of methyl methacrylate with ethylene glycol-functionalized dicyclopentadiene. This route is noted for producing a monomer with minimal odor, which is a considerable advantage for applications in enclosed environments or consumer products. The process involves reacting the functionalized dicyclopentadiene with an excess of methyl methacrylate in the presence of a suitable transesterification catalyst.
Emerging innovations in the broader field of methacrylate synthesis may also pave the way for future DCPEMA production methods. These include the development of catalyst-free synthesis routes, which can reduce production costs and minimize catalyst-related impurities in the final product. rsc.org For instance, methods utilizing reversible CO2 capture with an organic superbase have been demonstrated for producing methyl methacrylate (MMA) and could potentially be adapted for more complex monomers. rsc.org Furthermore, advancements in manufacturing technologies, such as continuous flow synthesis, offer the potential for more scalable, efficient, and controlled production of high-purity polymers and monomers. resolvemass.ca
| Synthetic Route | Reactants | Key Features | Primary Reference(s) |
|---|---|---|---|
| Standard Addition Reaction | Acrylic Acid, Dicyclopentadiene | Commonly uses a trifluoromethanesulfonic acid catalyst. google.com | google.comgoogle.com |
| Alternative Transesterification | Methyl Methacrylate, Ethylene Glycol-functionalized Dicyclopentadiene | Results in a product with minimal odor. | |
| Emerging Catalyst-Free (Conceptual) | (Adapted from MMA synthesis) Methanol, CO2, Methacrylic Anhydride | Environmentally friendly; avoids catalyst contamination. rsc.org | rsc.org |
Purification Techniques for this compound Monomer
The purity of the DCPEMA monomer is critical for its subsequent polymerization and the final properties of the resulting material. Several techniques are employed to remove unreacted precursors, byproducts, and inhibitors.
Ultrafiltration for Unreacted Monomer Removal
Ultrafiltration is a pressure-driven membrane separation process that can be used to purify polymers and monomers. researchgate.netresearchgate.net In the context of DCPEMA production, it can be particularly effective for removing unreacted low-molecular-weight monomers and surfactants from a polymer or microgel solution. Polymer-enhanced ultrafiltration (PEUF) is a related technique where water-soluble polymers are used to bind specific ions or small molecules, which are then retained by the ultrafiltration membrane. researchgate.net This method could be adapted to separate the DCPEMA monomer from smaller, unreacted starting materials or byproducts by selecting a membrane with an appropriate molecular weight cut-off (MWCO) that allows the smaller impurities to pass through while retaining the larger monomer.
Other Filtration and Separation Methodologies
A variety of conventional and advanced separation techniques are utilized to achieve high-purity DCPEMA.
Vacuum Distillation : This is a common method for purifying methacrylate esters. By reducing the pressure, the boiling point of the monomer is lowered, allowing it to be separated from less volatile byproducts or residual catalysts without thermal degradation. The boiling point of DCPEMA is cited as 115-120°C at 1 mm Hg. chemicalbook.comhaihangchem.com
Alkali Washing : Crude methacrylate products are often washed with an alkaline solution, such as aqueous ammonia (B1221849) or sodium hydroxide. google.comresearchgate.net This process is effective for removing acidic impurities and polymerization inhibitors like hydroquinone (B1673460), which are often added to prevent premature polymerization during synthesis and storage. google.comresearchgate.net
Precipitation and Filtration : In some purification schemes, low-molecular-weight polymer byproducts can be precipitated from the crude reaction mixture by adding a non-solvent. google.com The resulting solid precipitate is then easily removed by filtration, leaving a purer monomer solution. google.com
| Purification Method | Principle of Separation | Target Impurity | Reference(s) |
|---|---|---|---|
| Ultrafiltration | Size exclusion via a semi-permeable membrane | Unreacted monomers, surfactants | researchgate.net |
| Vacuum Distillation | Difference in boiling points under reduced pressure | High-boiling byproducts, catalysts | chemicalbook.comhaihangchem.com |
| Alkali Washing | Acid-base neutralization and extraction | Acidic impurities, phenolic inhibitors | google.comresearchgate.net |
| Precipitation/Filtration | Differential solubility in a solvent/non-solvent system | Unwanted polymer byproducts | google.com |
Characterization of Monomer Purity and Chemical Identity
Confirming the chemical structure and assessing the purity of the synthesized DCPEMA monomer are essential quality control steps. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (IR, NMR, Mass Spectrometry) for Structural Confirmation
Spectroscopy is the primary tool for elucidating the molecular structure of a compound. lehigh.eduslideshare.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the DCPEMA molecule. wisc.edu Characteristic absorption bands would be expected for the ester carbonyl group (C=O) around 1720 cm⁻¹, the methacrylate carbon-carbon double bond (C=C), and the C-O ester linkages. researchgate.net
Mass Spectrometry (MS) : Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound. wisc.edu The mass spectrum of DCPEMA would show a molecular ion (M+) peak corresponding to its molecular mass (262.34 g/mol ), which provides definitive confirmation of the compound's identity. sigmaaldrich.comyoutube.com The fragmentation pattern can also offer additional structural clues. youtube.com
| Technique | Information Obtained | Expected Result for DCPEMA |
|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups | Peaks for C=O (ester), C=C (alkene), C-O bonds |
| Nuclear Magnetic Resonance (NMR) | Detailed map of C-H framework and connectivity | Signals corresponding to dicyclopentenyl, ethyl, and methacrylate protons/carbons |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak at m/z ≈ 262.34 |
Chromatographic Methods for Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for quantifying the purity of the DCPEMA monomer by separating it from any residual impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify each component in a mixture. For DCPEMA, HPLC is an effective way to determine the monomer's purity, often expressed as a percentage (e.g., >98%). chemicalbook.com It can separate the main DCPEMA peak from peaks corresponding to unreacted starting materials, byproducts from side reactions, or added inhibitors like hydroquinone or its monomethyl ether (MEHQ). This makes HPLC an indispensable tool for quality control in the production of high-purity DCPEMA. chemicalbook.com
Derivatization Strategies and Functional Group Modifications
Introduction of Pendant Functional Groups
The introduction of pendant functional groups onto a polymer backbone is a powerful method for altering material properties. polimi.it For polymers synthesized from DCPEOMA, post-polymerization modification is a particularly attractive route. This approach allows for the synthesis of a well-defined base polymer, which can then be subjected to various chemical reactions to introduce a wide array of functionalities that might not be compatible with the initial polymerization conditions. rsc.org
The primary sites for introducing pendant groups on poly(this compound), or P(DCPEOMA), are the ester linkage and the dicyclopentenyl group. While the ester group can be modified, for instance through transesterification, the dicyclopentenyl group, with its strained norbornene-like double bond, presents a more versatile platform for modification. nih.gov
One of the most efficient methods for functionalizing such unsaturated sites is the thiol-ene "click" reaction. nih.govumass.edursc.org This reaction, which can be initiated by UV light or thermal energy, involves the addition of a thiol compound across the double bond of the dicyclopentenyl ring. The reaction is highly efficient, proceeds under mild conditions, and exhibits a high tolerance for a wide variety of functional groups. researchgate.net This allows for the covalent attachment of numerous molecules, provided they contain a thiol group.
For example, hydrophilic functional groups can be introduced to modify the surface energy and wettability of the polymer. By reacting P(DCPEOMA) with thiols containing hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH2) groups, the inherent hydrophobicity of the polymer can be systematically tuned. Conversely, the attachment of fluorinated or long-chain alkyl thiols can further enhance hydrophobicity.
Below is an illustrative table of potential pendant functional groups that could be introduced onto a P(DCPEOMA) backbone via a thiol-ene reaction.
Interactive Table: Potential Pendant Functional Groups for P(DCPEOMA) Modification via Thiol-Ene Chemistry
| Thiol-Containing Reagent | Introduced Pendant Group | Potential Change in Polymer Property |
|---|---|---|
| 1-Thioglycerol | Dihydroxypropyl thioether | Increased hydrophilicity, potential for further reaction |
| 3-Mercaptopropionic acid | Carboxyethyl thioether | Introduction of acidic functionality, pH-responsiveness |
| 2-Aminoethanethiol | Aminoethyl thioether | Introduction of basic functionality, site for bioconjugation |
| 1-Dodecanethiol | Dodecyl thioether | Increased hydrophobicity and lipophilicity |
| 1H,1H,2H,2H-Perfluorodecanethiol | Perfluorooctyl thioether | Enhanced hydrophobicity and oleophobicity |
This table presents hypothetical examples of functionalization based on established thiol-ene chemistry principles.
Chemical Transformations for Altered Reactivity
Beyond introducing static functional groups, the chemical structure of DCPEOMA can be transformed to alter the reactivity of the resulting polymer, enabling subsequent chemical reactions or creating materials with dynamic properties. The dicyclopentenyl group is again the primary target for such transformations. researchgate.net
Thiol-Ene Chemistry for Orthogonal Reactivity
The thiol-ene reaction can be used not just to add a simple functional group, but to introduce a new reactive handle for further, orthogonal chemistry. nih.gov For instance, a thiol that also contains a protected functional group, such as a Boc-protected amine or a silyl-protected alcohol, could be attached to the P(DCPEOMA) backbone. Subsequent deprotection would then reveal a reactive amine or alcohol, ready for a second, different chemical modification, such as amide coupling or esterification. This two-step process allows for the creation of complex, multifunctional materials.
Ring-Opening Metathesis Polymerization (ROMP)
The strained norbornene-like double bond within the dicyclopentenyl moiety is also susceptible to Ring-Opening Metathesis Polymerization (ROMP). uvic.ca While the methacrylate group is typically polymerized via radical polymerization, the dicyclopentenyl group can potentially be polymerized through ROMP using specific catalysts, such as Grubbs-type ruthenium catalysts. mdpi.com If DCPEOMA is first polymerized through its methacrylate group to form a linear polymer with pendant dicyclopentenyl groups, these pendant groups could then be cross-linked in a subsequent ROMP reaction. This would transform a thermoplastic material into a thermoset with significantly altered mechanical and thermal properties.
Epoxidation
Another potential transformation is the epoxidation of the dicyclopentenyl double bond. Using oxidizing agents like peroxy acids, the double bond can be converted into an epoxide ring. researchgate.net This introduces a highly reactive electrophilic site into the polymer side chain. These pendant epoxide groups can then be opened by a variety of nucleophiles, including amines, alcohols, and thiols, providing a different chemical pathway for introducing a wide range of functional groups. polimi.it
The table below summarizes potential chemical transformations of the dicyclopentenyl group in P(DCPEOMA) and the resulting change in reactivity.
Interactive Table: Chemical Transformations of P(DCPEOMA) for Altered Reactivity
| Transformation Reaction | Reagents | Resulting Functional Group | New Reactivity |
|---|---|---|---|
| Thiol-Ene "Click" Chemistry | Thiol with a protected group (e.g., Boc-aminothiol) | Thioether with a protected functional group | Deprotection reveals a new reactive site (e.g., primary amine) |
| Ring-Opening Metathesis | Grubbs Catalyst | Cross-linked polymer network via polynorbornene chains | Transformation from thermoplastic to thermoset |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | Reactive towards nucleophilic ring-opening |
This table outlines potential transformations based on the known reactivity of the dicyclopentenyl functional group.
These derivatization strategies highlight the versatility of this compound as a monomer for creating advanced functional materials. The ability to modify the polymer after its initial formation opens up a vast design space for tailoring material properties to meet the demands of specific and sophisticated applications.
Polymerization Kinetics and Mechanisms of Dicyclopentenyloxyethyl Methacrylate
Homopolymerization Studies of Dicyclopentenyloxyethyl Methacrylate (B99206)
The homopolymerization of DCPMA can be achieved through various radical polymerization techniques, each offering different levels of control over the final polymer architecture.
Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like DCPMA. The process involves initiation, propagation, and termination steps, which collectively determine the polymer's molecular weight and distribution. The methacrylate group in DCPMA is susceptible to radical attack, initiating the polymerization process.
The initiation of DCPMA polymerization involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to start the polymer chain growth. The choice of initiator is crucial as it affects the polymerization rate and the properties of the final polymer. youtube.com
Common initiators for free-radical polymerization fall into two main categories: thermal initiators and photoinitiators. tcichemicals.com
Thermal Initiators: These compounds decompose upon heating to generate free radicals. Commonly used thermal initiators for methacrylate polymerization include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO). youtube.comtcichemicals.com The decomposition temperature of the initiator must be suitable for the desired polymerization conditions. youtube.com For instance, in the polymerization of methyl and ethyl methacrylates, a water-soluble initiator like potassium peroxydisulfate (B1198043) has been utilized in a biphase system. ripublication.com
Photoinitiators: These initiators generate radicals upon exposure to light, typically ultraviolet (UV) radiation. tcichemicals.com This method allows for polymerization to occur at ambient temperatures.
The general mechanism for initiation can be represented as follows:
Decomposition of Initiator: An initiator molecule (I) decomposes to form primary radicals (R•).
Addition to Monomer: The primary radical (R•) adds to a DCPMA monomer (M) to form a growing polymer chain with a radical end (RM•).
While specific studies detailing initiator efficiencies for DCPMA are limited, research on similar methacrylates provides insight. For example, in methyl methacrylate polymerization, the initiator efficiency, which is the fraction of radicals that successfully initiate a polymer chain, is an important parameter. nih.gov
Following initiation, the polymer chain grows through the sequential addition of monomer units in the propagation step. The termination step involves the annihilation of two growing radical chains, leading to the formation of a "dead" polymer chain that no longer propagates. cmu.edu
Propagation: The propagation rate is characterized by the propagation rate constant, kp. This constant is a measure of how quickly monomer units are added to the growing chain. For methacrylates, kp values are influenced by factors such as the ester group and the reaction temperature. researchgate.netcapes.gov.br Studies on various methacrylates have shown that the propagation rate constants can be determined using techniques like pulsed laser polymerization (PLP). researchgate.netcmu.edu For example, the kp for methyl methacrylate (MMA) has been extensively studied and serves as a benchmark for comparison. rsc.org
Termination: The termination process can occur through two primary mechanisms: combination, where two radical chains join to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. cmu.edu The termination rate is described by the termination rate constant, kt. This constant is often diffusion-controlled, meaning it is limited by the rate at which the large polymer radicals can encounter each other in the reaction medium. researchgate.net As the polymerization proceeds and viscosity increases, kt typically decreases, a phenomenon known as the Trommsdorff or gel effect.
| Monomer | Ester Group | kp (L/mol·s) | 2kt x 10-6 (L/mol·s) |
|---|---|---|---|
| Isopropyl Methacrylate | Isopropyl | 121 | 4.52 |
| Ethyl Methacrylate | Ethyl | 126 | 7.35 |
| Methyl Methacrylate | Methyl | 141 | 11.6 |
| β-Phenylethyl Methacrylate | β-Phenylethyl | 228 | 1.88 |
| β-Methoxyethyl Methacrylate | β-Methoxyethyl | 249 | 9.30 |
| β-Chloroethyl Methacrylate | β-Chloroethyl | 254 | 6.71 |
| Phenyl Methacrylate | Phenyl | 411 | 11.9 |
Chain transfer is a process where the active radical site is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). youtube.comrubbernews.com This results in the termination of the original polymer chain and the initiation of a new one. youtube.com Consequently, chain transfer reactions significantly influence the molecular weight of the resulting polymer. rubbernews.com
The general mechanism for chain transfer to a molecule (T-A) is as follows: P• + T-A → P-T + A• A• + M → AM•
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation.
While specific studies on chain transfer reactions in the free radical polymerization of DCPMA are scarce, research on other methacrylates highlights the importance of this process. For example, in methyl methacrylate polymerization, chain transfer to the initiator can occur. rubbernews.com Solvents can also act as chain transfer agents. upenn.edu Additionally, the polymer itself can participate in chain transfer, leading to branched structures. rubbernews.com The use of efficient chain transfer agents, such as thiols, can be employed to control the molecular weight of polymethacrylates. rubbernews.com
Controlled/living radical polymerization (CRP) techniques offer a significant advantage over conventional FRP by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. cmu.edu These methods are based on establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species.
Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method for polymerizing methacrylates. researchgate.net The fundamental principle of ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain (P-X) and a transition metal catalyst in a lower oxidation state (e.g., Cu(I)Br). This process generates a propagating radical (P•) and the catalyst in a higher oxidation state (e.g., Cu(II)Br2). cmu.edu
The polymerization of DCPMA via ATRP has been successfully demonstrated. researchgate.net In one study, DCPMA was polymerized at ambient temperature (30 °C) using a copper catalyst system. researchgate.net
Key Components of an ATRP System for DCPMA:
Monomer: Dicyclopentenyloxyethyl Methacrylate (DCPMA)
Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate, is typically used. The choice of initiator is important as its structure influences the initiation efficiency.
Catalyst: A transition metal complex, most commonly a copper(I) halide (e.g., CuBr or CuCl). researchgate.net
Ligand: A ligand is required to solubilize the copper salt and tune the catalyst activity. Examples of ligands used for DCPMA polymerization include N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy). researchgate.net
Kinetic Findings from ATRP of DCPMA: The ATRP of DCPMA has been shown to be a rapid process, with high conversions (e.g., 90%) achievable in a very short time (e.g., 2 minutes) under specific conditions. researchgate.net This indicates a highly active catalyst system. The living nature of the polymerization is confirmed by the linear increase of molecular weight with conversion and the maintenance of a narrow molecular weight distribution.
A variation of ATRP, known as Activators Regenerated by Electron Transfer (ARGET) ATRP, has also been employed for the polymerization of related methacrylates. This technique allows for the use of much lower concentrations of the copper catalyst, which is advantageous for reducing the color and potential toxicity of the final polymer. researchgate.net
| Catalyst | Ligand | Conversion | Time |
|---|---|---|---|
| CuBr or CuCl | PMDETA or dNbpy | ~90% | 2 min |
The successful application of ATRP to DCPMA opens up possibilities for creating well-defined polymers with the unique properties imparted by the dicyclopentenyl group, such as reactive sites for post-polymerization modification. researchgate.net
Atom Transfer Radical Polymerization (ATRP) Systems
Polymerization in Varied Reaction Media
Bulk Polymerization
Bulk polymerization of this compound (DCPOMA), also known as Ethylene (B1197577) glycol dicyclopentenyl ether methacrylate (EGDEMA), can be effectively controlled using techniques such as nitroxide-mediated polymerization (NMP). Studies have shown that the polymerization of EGDEMA can be successfully conducted in the presence of a controlling comonomer like styrene (B11656).
In a notable study, the copolymerization of EGDEMA with styrene was carried out in a 1,4-dioxane (B91453) solution. nih.gov The use of an N-alkoxyamine initiator, such as BlocBuilder, allowed for a controlled polymerization process. For instance, a copolymerization of EGDEMA with a 10 mol% fraction of styrene at 90°C reached a conversion of 72%. nih.gov The resulting copolymer was well-defined with a number-average molecular weight (Mn) of 14.3 kg/mol and a dispersity (Đ) of 1.38. nih.gov The use of a unimolecular succinimidyl ester form of the BlocBuilder initiator (NHS-BlocBuilder) yielded similar results, although with slightly higher dispersities of around 1.6. nih.gov
The control over the polymerization is evident from the ability to perform chain extensions, which result in monomodal shifts to higher molecular weights, indicating good chain-end fidelity. nih.gov However, the homopolymerization of the acrylate (B77674) counterpart, ethylene glycol dicyclopentenyl ether acrylate (EGDEA), proved to be less controlled under similar NMP conditions, showing higher dispersity values. nih.govresearchgate.net
The following table summarizes the experimental conditions for the nitroxide-mediated bulk copolymerization of EGDEMA with styrene.
Table 1: Nitroxide-Mediated Bulk Copolymerization of EGDEMA with Styrene
| Parameter | Value | Reference |
|---|---|---|
| Monomer | This compound (EGDEMA) | nih.gov |
| Comonomer | Styrene (S) | nih.gov |
| Initial Styrene Molar Fraction (fS,0) | ~10 mol% | nih.gov |
| Initiator | BlocBuilder / NHS-BlocBuilder | nih.gov |
| Solvent | 1,4-dioxane (50 wt.%) | nih.gov |
| Temperature | 90 °C | nih.gov |
| Conversion | 72% | nih.gov |
| Number-Average Molecular Weight (Mn) | 14.3 kg/mol | nih.gov |
| Dispersity (Đ) | 1.38 | nih.gov |
Emulsion and Suspension Polymerization Techniques
Specific kinetic data for the emulsion and suspension polymerization of neat this compound are not extensively detailed in the available literature. However, the general principles for these techniques are well-established for methacrylate monomers and can be applied to understand the expected behavior of DCPOMA.
Emulsion Polymerization is a free-radical polymerization process carried out in an emulsion, with the monomer dispersed in a continuous phase, typically water. The system contains a surfactant to stabilize the monomer droplets and the resulting polymer particles. The kinetics are characterized by three intervals: particle nucleation (Interval I), particle growth with monomer droplets present (Interval II), and polymerization after the disappearance of monomer droplets (Interval III). psu.edu The compartmentalization of radicals within the polymer particles is a key feature that influences the polymerization rate and molecular weight. psu.edu For bulky monomers like DCPOMA, the partitioning of the monomer between the aqueous and organic phases and its solubility will significantly affect nucleation and particle growth kinetics.
Suspension Polymerization involves dispersing the monomer, which contains a monomer-soluble initiator, as droplets in a continuous phase (usually water). wikipedia.org Mechanical agitation is crucial to maintain the suspension and control the size of the resulting polymer beads. wikipedia.orguc.edu Each monomer droplet acts as a mini-bulk reactor. wikipedia.org Stabilizers, such as polyvinyl alcohol or finely divided inorganic solids, are used to prevent the droplets from coalescing. wikipedia.orguc.edu The polymerization kinetics within the droplets are similar to bulk polymerization, though they can be affected by the increasing viscosity as the reaction progresses. matchemmech.com
Table 2: Illustrative Example of Emulsion Polymerization Conditions for a Methacrylate Monomer
(Note: This data is for Methyl Methacrylate and serves as a representative example.)
| Component | Example Substance/Condition | Reference |
|---|---|---|
| Monomer | Methyl Methacrylate (MMA) | orientjchem.org |
| Continuous Phase | Water | orientjchem.org |
| Initiator | Potassium Persulfate (KPS) | orientjchem.org |
| Surfactant | Sodium Oleate | orientjchem.org |
| Temperature | 70 °C | orientjchem.org |
Table 3: Illustrative Example of Suspension Polymerization Conditions for a Methacrylate Monomer
(Note: This data is for Methyl Methacrylate and serves as a representative example.)
| Component | Example Substance/Condition | Reference |
|---|---|---|
| Monomer | Methyl Methacrylate (MMA) | matchemmech.comgoogle.com |
| Continuous Phase | Water | google.com |
| Initiator | Benzoyl Peroxide (BPO) (monomer-soluble) | matchemmech.com |
| Suspending Agent/Stabilizer | Cellulose (B213188) surfactant, Polyvinylpyrrolidone | google.com |
| Agitation | Mechanical Stirring | wikipedia.org |
Photopolymerization and Radiation-Induced Polymerization
This compound is suitable for photopolymerization and radiation-induced polymerization due to its acrylate functionality, which allows for rapid curing. mdpi.com These methods offer advantages such as high reaction rates at ambient temperatures and solvent-free formulations. mdpi.com
Photopolymerization is initiated by the absorption of light, typically UV, by a photoinitiator, which then generates reactive species (free radicals or cations) that start the polymerization chain reaction. researchgate.net The kinetics of photopolymerization, including the rate of polymerization and the final monomer conversion, are influenced by factors such as the type and concentration of the photoinitiator, light intensity, and the chemical structure of the monomer. researchgate.netrsc.org For methacrylates, photopolymerization often exhibits autoacceleration due to diffusion limitations as the polymer network forms. researchgate.net
Radiation-Induced Polymerization utilizes high-energy radiation, such as gamma rays or electron beams, to generate initiating radicals directly from the monomer or solvent molecules. mdpi.comichtj.waw.pl This method can be used for bulk, solution, emulsion, or suspension systems and can achieve high conversions. mdpi.comichtj.waw.pl The polymerization rate is dependent on the dose rate, and the process can be used to induce cross-linking simultaneously with polymerization. mdpi.comnih.gov
The tables below outline typical components and conditions for these polymerization techniques, which would be applicable to this compound.
Table 4: Typical Components for Photopolymerization of Methacrylate Formulations
| Component | Example Substance | Function | Reference |
|---|---|---|---|
| Monomer | This compound | Forms polymer backbone | sigmaaldrich.com |
| Photoinitiator (Type I) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Generates free radicals upon UV exposure | mdpi.com |
| Photoinitiator (Type II) | Isopropyl thioxanthone (ITX) / Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | Hydrogen abstraction to form radicals | rsc.org |
| Reactive Diluent | Poly(ethylene glycol) dimethacrylate (PEGDMA) | Reduces viscosity, participates in polymerization | mdpi.com |
Table 5: General Conditions for Radiation-Induced Polymerization
| Parameter | Typical Range/Source | Effect | Reference |
|---|---|---|---|
| Radiation Source | Gamma (Cobalt-60), Electron Beam | Provides energy for initiation | ichtj.waw.plnih.gov |
| Dose Rate | 0.1 - 10 kGy/s | Influences polymerization rate and molecular weight | mdpi.comichtj.waw.pl |
| Total Dose | 5 - 100 kGy | Determines final conversion and degree of cross-linking | nih.govnih.gov |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents inhibition by oxygen | mdpi.com |
Copolymerization Behavior and Reactivity Ratios Involving Dicyclopentenyloxyethyl Methacrylate
Binary Copolymerization Studies with Allied Monomers
Dicyclopentenyloxyethyl Methacrylate (B99206), a monomer featuring a bulky dicyclopentenyl group, has been the subject of binary copolymerization studies to understand its kinetic behavior when paired with various allied monomers. A notable example is its copolymerization with styrene (B11656), which has been investigated using techniques like nitroxide-mediated polymerization (NMP). researchgate.netmdpi.com In these studies, DCPOEMA is sometimes referred to as ethylene (B1197577) glycol dicyclopentenyl ether methacrylate (EGDEMA). researchgate.netmdpi.comsemanticscholar.org The copolymerization was successfully conducted using a small fraction of styrene (around 10 mol%) to achieve high monomer conversion (72%) and produce well-defined random copolymers. mdpi.com Further research has explored its copolymerization with other common monomers such as butyl methacrylate. researchgate.netmdpi.com
Determination of Reactivity Ratios
The determination of monomer reactivity ratios is crucial as these values dictate the composition and microstructure of the copolymer chain. sapub.org Reactivity ratios, denoted as r₁ and r₂, represent the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). sapub.org Various methods have been established to calculate these ratios from experimental data.
The Fineman-Ross method is a linear graphical technique used to determine monomer reactivity ratios from copolymerization data at low conversion. sapub.orgresearchgate.net The method linearizes the Mayo-Lewis equation, allowing for the determination of r₁ and r₂ from the slope and intercept of a plotted line. researchgate.net For the copolymerization of Dicyclopentenyloxyethyl Methacrylate (DCPOEMA/EGDEMA, denoted as M₁) with styrene (S, denoted as M₂), the reactivity ratios have been calculated using this approach.
In one study, the Fineman-Ross method yielded a reactivity ratio for styrene (r₂) of 0.25 ± 0.04 and for DCPOEMA (r₁) of 1.88 ± 0.12. researchgate.net These values indicate that a growing polymer chain ending in a DCPOEMA radical is much more likely to add another DCPOEMA monomer than a styrene monomer (r₁ > 1). Conversely, a chain ending in a styrene radical shows a preference for adding a DCPOEMA monomer over another styrene monomer (r₂ < 1). researchgate.net
To overcome certain biases present in the Fineman-Ross method, the Kelen-Tüdos method introduces an arbitrary constant (α) to provide a more uniform distribution of data points. sapub.orgresearchgate.net This graphical linearization method is also widely used for its improved accuracy. When applied to the same DCPOEMA (M₁) and styrene (M₂) system, the Kelen-Tüdos method provided reactivity ratios of r₁ = 2.19 ± 0.07 and r₂ = 0.34 ± 0.19. researchgate.net These results are consistent with those from the Fineman-Ross method, confirming the higher reactivity of DCPOEMA towards its own monomer compared to styrene.
| Initial Molar Feed Fraction of M₁ (f₁) | Molar Fraction in Copolymer at Low Conversion (F₁) | Polymerization Temperature (°C) | Method |
|---|---|---|---|
| 0.20 | 0.53 | 90 | NMP |
| 0.40 | 0.72 | 90 | NMP |
| 0.60 | 0.83 | 90 | NMP |
| 0.80 | 0.91 | 90 | NMP |
Data derived from studies on ethylene glycol dicyclopentenyl ether methacrylate (EGDEMA). researchgate.netmdpi.com
The Mayo-Lewis equation is the foundational model describing the relationship between the monomer feed composition and the instantaneous copolymer composition. While graphical methods like Fineman-Ross and Kelen-Tüdos provide useful estimates, they can be susceptible to statistical inaccuracies. Modern approaches often employ non-linear least squares (NLLS) fitting directly to the Mayo-Lewis equation. This computational method avoids the linearization step and typically provides a more robust and statistically sound determination of the reactivity ratios by minimizing the error between experimental data and the theoretical model.
Influence of Comonomer Structure on Copolymerization Kinetics
The structure of the comonomer has a significant influence on the kinetics of copolymerization and the resulting reactivity ratios. Factors such as steric hindrance, electronic effects, and the length of side chains can alter monomer reactivity. rsc.org For instance, in the copolymerization of various methacrylates, the chemical structure of the comonomer plays a more dominant role in the diffusion-controlled kinetics than the initial viscosity of the mixture. nist.gov
Studies on tertiary amine methacrylates copolymerized with PEGylated methacrylates show that as the length of the polyethylene (B3416737) glycol (PEG) side-chain on the comonomer increases, the reactivity ratio of the amine-functional monomer decreases. rsc.org Similarly, when comparing the copolymerization of DCPOEMA with styrene versus other methacrylates, the bulky, non-planar dicyclopentenyl group of DCPOEMA introduces significant steric hindrance. This bulkiness affects how readily it can copolymerize with other monomers. For example, the reactivity of a bulky monomer like DCPOEMA (r₁ > 1) in its copolymerization with the less bulky, planar styrene (r₂ < 1) suggests that the DCPOEMA-terminated radical has difficulty adding a styrene monomer, possibly due to steric hindrance, and preferentially adds another DCPOEMA monomer. researchgate.net The introduction of different comonomers, such as n-butyl acrylate (B77674) or methyl methacrylate, would lead to different sets of reactivity ratios, reflecting the unique steric and electronic interactions between DCPOEMA and each specific comonomer. uni-bayreuth.dezbaqchem.com
Sequence Distribution Analysis in Copolymers
If r₁r₂ ≈ 1, a random copolymer is formed.
If r₁r₂ ≈ 0, an alternating copolymer is formed.
If r₁r₂ > 1, the system tends towards forming a mixture of homopolymers or block copolymers.
For the DCPOEMA (M₁) / Styrene (M₂) system, the product of the reactivity ratios is r₁r₂ ≈ (1.88)(0.25) = 0.47 (using Fineman-Ross data) or r₁r₂ ≈ (2.19)(0.34) = 0.74 (using Kelen-Tüdos data). researchgate.net Since both values are less than 1 but not close to 0, the resulting copolymer has a predominantly random structure, but with a higher incorporation of DCPOEMA units when it is abundant in the feed. This means the copolymer will contain longer sequences of DCPOEMA units interspersed with single styrene units. Advanced analytical techniques, such as 13C NMR spectroscopy, can be used to experimentally determine the triad (B1167595) and pentad sequence distributions, which can then be compared with the statistical distribution calculated from the reactivity ratios. doi.org
Terpolymerization and Multi-component Polymerization Systems
This compound (DCPOEMA) can be incorporated into terpolymers and other multi-component polymer systems to tailor the final properties of the material. Terpolymerization involves the simultaneous polymerization of three distinct monomers, known as a terpolymer system. The behavior and kinetics of such systems are significantly more complex than those of binary copolymerization due to the nine different propagation reactions that can occur. nih.gov The reactivity of each monomer towards the growing polymer chain dictates the final composition and sequence distribution of the terpolymer.
In practice, achieving a terpolymer with a homogeneous composition is challenging because monomers often have different reactivity ratios, leading to one monomer being consumed faster than the others. nih.gov To counteract this, techniques like the continuous flow monomer addition method can be employed. This approach involves feeding the more reactive monomers into the reaction mixture at a controlled rate to maintain a constant comonomer composition throughout the polymerization, ensuring the formation of compositionally uniform terpolymer chains. nih.gov
While specific reactivity ratios for DCPOEMA in terpolymerization systems are not widely published, its behavior can be inferred from similar methacrylate systems. For instance, the terpolymerization of monomers like butyl acrylate, methyl methacrylate, and vinyl acetate (B1210297) is well-documented, providing a framework for predicting how a bulky, functional monomer like DCPOEMA might behave. nih.gov The bulky dicyclopentenyl group in DCPOEMA would likely influence its reactivity ratio relative to other common monomers.
Multi-component polymerization (MCP) represents an advanced strategy for synthesizing complex polymers in a single step, often with high efficiency and atom economy. rsc.orgnih.gov These reactions can be used to create polymers with unique heterocyclic structures and functionalities. rsc.org The inclusion of a monomer like DCPOEMA in such a system could introduce reactive sites (the cyclopentenyl double bond) along the polymer backbone, allowing for subsequent crosslinking or functionalization reactions.
Synthesis of Block and Graft Copolymer Architectures
The unique structure of DCPOEMA makes it a valuable component in the synthesis of sophisticated polymer architectures such as block and graft copolymers. These structures are accessible through controlled radical polymerization techniques.
Controlled Synthesis of Block Copolymers via ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/“living” radical polymerization method for synthesizing well-defined block copolymers. cmu.edunih.gov This technique allows for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. mdpi.com The general mechanism involves a reversible deactivation process, where a transition metal complex (e.g., a copper-halide complex with a ligand) mediates the polymerization, keeping the concentration of active radical species low and minimizing termination reactions. cmu.edu
The synthesis of block copolymers via ATRP typically involves the sequential addition of monomers. A homopolymer is first synthesized and then used as a macroinitiator to initiate the polymerization of a second monomer, forming a diblock copolymer. cmu.edu This process can be repeated to create triblock or multiblock copolymers.
Research on monomers structurally similar to DCPOEMA, such as ethylene glycol dicyclopentenyl ether methacrylate (EGDEMA), demonstrates successful controlled polymerization using ATRP techniques like Activators Regenerated by Electron Transfer (ARGET) ATRP. researchgate.net In one study, ARGET ATRP was used for the homo- and statistical copolymerization of EGDEMA with other methacrylic monomers. The polymerization proceeded efficiently, yielding well-defined polymers and demonstrating that the dicyclopentenyl functionality remains stable under these conditions, making it available for post-polymerization modification.
For methacrylate-based systems, the synthesis of block copolymers is well-established. For example, a poly(methyl methacrylate) (PMMA) macroinitiator can effectively initiate the polymerization of other acrylic monomers. cmu.edu However, for a polyacrylate macroinitiator to effectively initiate the polymerization of a methacrylate like DCPOEMA, a halogen exchange step is often necessary for efficient initiation. cmu.edu
Below is a representative table illustrating the synthesis of methacrylate block copolymers using ATRP, which serves as a model for systems that could include DCPOEMA.
| Macroinitiator | Second Monomer | Resulting Block Copolymer | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Poly(styrene) | Methyl Methacrylate | Poly(styrene)-b-poly(methyl methacrylate) | 25,000 | 1.15 | harth-research-group.org |
| Poly(methyl methacrylate) | Butyl Acrylate | Poly(methyl methacrylate)-b-poly(butyl acrylate) | 32,000 | 1.20 | cmu.edu |
| Poly(ethylene glycol) | 2-(dimethylamino)ethyl methacrylate | Poly(ethylene glycol)-b-poly(DMAEMA) | 22,000 | 1.18 | nih.gov |
This table is illustrative and shows examples of block copolymers synthesized via ATRP. Mn = Number-average molecular weight, Đ = Dispersity.
Grafting-From and Grafting-Through Approaches
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition or structure. The synthesis of these materials can be achieved through several strategies, primarily "grafting-from" and "grafting-through". frontiersin.org
The "grafting-from" approach involves a polymer backbone that is functionalized with initiating sites. frontiersin.orgresearchgate.net These sites are then used to initiate the polymerization of a second monomer, causing the graft chains to grow directly from the backbone. researchgate.net ATRP is particularly well-suited for this method, as a macroinitiator can be created from a polymer containing pendant alkyl halide groups. For a monomer like DCPOEMA, one could first copolymerize it with a small amount of an initiator-containing monomer (like 2-(2-bromoisobutyryloxy)ethyl methacrylate) to create a backbone with ATRP initiating sites. Subsequently, a different monomer can be grafted from this backbone. nih.gov This method allows for the synthesis of densely grafted copolymers, often called polymer brushes. nih.gov
The "grafting-through" (or macromonomer) method is another powerful technique. cmu.edu In this approach, a monomer with a polymeric side chain already attached (a macromonomer) is copolymerized with another conventional monomer. cmu.edursc.org To apply this to DCPOEMA, one would first synthesize a polymer chain of another type (e.g., polystyrene or polyethylene glycol) and then terminate it with a DCPOEMA unit, creating a DCPOEMA-functionalized macromonomer. This macromonomer is then copolymerized with other monomers to form the graft copolymer. The distribution and length of the grafts are controlled by the reactivity ratios of the macromonomer and the comonomer, as well as their molar ratio in the feed. cmu.edu Combining different macromonomers in a "grafting-through" polymerization can even lead to the formation of heterograft copolymers with a gradient of graft compositions along the backbone. cmu.edu
The following table summarizes the key features of these two grafting approaches.
| Grafting Approach | Description | Advantages | Key Considerations |
| Grafting-From | Polymer side chains are grown from initiating sites along a pre-existing polymer backbone. frontiersin.orgresearchgate.net | Allows for high grafting density; control over graft length. nih.gov | Requires synthesis of a macroinitiator; potential for steric hindrance to affect initiation. |
| Grafting-Through | A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with other monomers. cmu.edu | Simple concept; can use various polymerization methods for macromonomer synthesis. cmu.edu | Grafting density is limited by steric hindrance and reactivity ratios; potential for broad composition distribution. cmu.edu |
Molecular Structure, Topology, and Microstructural Analysis of Polymers Derived from Dicyclopentenyloxyethyl Methacrylate
Molecular Weight and Polydispersity Characterization
The molecular weight and its distribution (polydispersity) are fundamental polymer characteristics that dictate many of their physical properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers. nih.govslideshare.netnih.gov This method separates macromolecules based on their hydrodynamic volume in solution. slideshare.net
In the analysis of polymers containing dicyclopentenyloxyethyl methacrylate (B99206), GPC is a crucial tool. For instance, in nitroxide-mediated polymerization (NMP) studies of ethylene (B1197577) glycol dicyclopentenyl ether (meth)acrylates, GPC was employed to measure the number-average molecular weight (Mn) and dispersity (Đ) of the resulting polymers. nih.gov A study on the homopolymerization of a related monomer, ethylene glycol dicyclopentenyl ether acrylate (B77674) (EGDEA), reported number-average molecular weights (Mn) in the range of 4.0–9.5 kg mol⁻¹ with high dispersity (Đ = 1.62–2.09), as determined by GPC calibrated with poly(methyl methacrylate) standards. nih.govmdpi.com
For a copolymer of EGDEMA with styrene (B11656), a number-average molecular weight (Mn) of 14.3 kg mol⁻¹ and a dispersity (Đ) of 1.38 were obtained. mdpi.comsemanticscholar.org Furthermore, chain extension experiments, where a macroinitiator was further polymerized with other monomers, showed a clear shift to higher molecular weights in the GPC chromatograms, indicating successful block copolymer formation. nih.govmdpi.com For example, a chain-extended product had an Mn of 32.3 kg mol⁻¹ and a Đ of 1.69. nih.gov
The selection of appropriate columns and solvents is critical for accurate GPC analysis. Tetrahydrofuran (THF) is a commonly used mobile phase for these types of polymers. nih.gov
Table 1: GPC Data for Polymers Containing Dicyclopentenyloxyethyl Methacrylate and Related Monomers
| Polymer System | Number-Average Molecular Weight (Mn) (kg mol⁻¹) | Polydispersity Index (Đ) | Reference |
| Poly(EGDEA) Homopolymer | 4.0 - 9.5 | 1.62 - 2.09 | nih.gov |
| EGDEMA-rich Random Copolymer with Styrene | 14.3 | 1.38 | mdpi.comsemanticscholar.org |
| EGDEMA/S Macroinitiator | 5.6 | 1.27 | mdpi.com |
| Chain-Extended EGDEMA/S with BMA/S | 32.3 | 1.69 | nih.gov |
Note: EGDEA is ethylene glycol dicyclopentenyl ether acrylate, a structurally similar monomer. BMA is butyl methacrylate and S is styrene.
Light scattering is a powerful, non-invasive method for characterizing polymers in solution, providing information on molecular weight, size, and interactions. uni-tuebingen.demalvernpanalytical.cominnovation-el.net
Static Light Scattering (SLS): This technique measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions. malvernpanalytical.comnumberanalytics.comresearchgate.net The intensity of scattered light is directly proportional to the molecule's molecular weight. malvernpanalytical.com SLS is often used in conjunction with GPC to obtain absolute molecular weight measurements. malvernpanalytical.com
Dynamic Light Scattering (DLS): Also known as Photon Correlation Spectroscopy (PCS), DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. malvernpanalytical.comembl-hamburg.de From these fluctuations, the translational diffusion coefficient can be determined, which in turn is used to calculate the hydrodynamic radius of the polymer coils in solution. malvernpanalytical.com DLS is particularly useful for studying the size distribution of polymer nanoparticles and monitoring changes in polymer conformation with temperature or other stimuli. numberanalytics.commalvernpanalytical.com
Polymer Chain Architecture and Topology
Polymers derived from this compound can exhibit different architectures depending on the polymerization conditions. While linear polymers can be synthesized, the presence of the bulky dicyclopentenyl group can influence chain packing and conformation.
In studies involving nitroxide-mediated polymerization, both homopolymers and block copolymers have been synthesized. nih.govmdpi.com Block copolymers, where distinct blocks of different monomers are linked together, represent a specific type of linear architecture that can lead to microphase separation and the formation of ordered nanostructures. nih.gov The synthesis of copolymers of EGDEMA with styrene and their subsequent chain extension with butyl methacrylate and styrene demonstrates the creation of complex linear architectures. nih.gov
Branched architectures can also be intentionally created or may arise from side reactions during polymerization. The bulky nature of the dicyclopentenyl group might sterically hinder side reactions that could lead to branching, but this would depend on the specific polymerization method and conditions.
This compound can act as a crosslinking agent, particularly when copolymerized with other monomers, leading to the formation of three-dimensional polymer networks. sinorawchemical.com The density of these crosslinks is a crucial parameter that significantly impacts the mechanical, thermal, and swelling properties of the resulting material. numberanalytics.comcampoly.com
The formation of these networks is a complex process. Initially, the monomers exist as a liquid solution. nih.gov As polymerization proceeds, highly crosslinked, glassy polymer networks are formed. nih.govnih.gov The process involves the reaction of the methacrylate groups, leading to the formation of covalent bonds that link the polymer chains together. researchgate.net The bulky dicyclopentenyl group contributes to the rigidity of the network. The development of the polymer network is often accompanied by polymerization shrinkage. nih.gov
Several methods are available to quantify the crosslink density of polymer networks. numberanalytics.comcampoly.com
Swelling Experiments: This is a common and relatively simple method. acs.orgacs.org A crosslinked polymer sample is immersed in a suitable solvent and allowed to swell to equilibrium. researchgate.net The extent of swelling is inversely related to the crosslink density; a higher crosslink density restricts swelling. jordilabs.com The crosslink density (ν) and the average molecular weight between crosslinks (Mc) can be calculated from the swelling data using the Flory-Rehner theory. numberanalytics.comnih.govacs.org However, it's important to note that the Flory-Rehner model has limitations and may provide a more qualitative assessment of crosslink density. acs.orgpsu.edu
Mechanical Testing: The mechanical properties of a crosslinked polymer are directly related to its crosslink density. numberanalytics.com Techniques like Dynamic Mechanical Analysis (DMA) can be used to measure the storage modulus (E' or G') in the rubbery plateau region, which is above the glass transition temperature (Tg). tainstruments.comicm.edu.pl The crosslink density can be calculated from the rubbery modulus using the theory of rubber elasticity. tainstruments.com For instance, the molecular weight between crosslinks (Mc) can be determined from the storage modulus. tainstruments.comicm.edu.pl This method can be applied to materials like crosslinked poly(methyl methacrylate)s. icm.edu.pl Tensile testing on solvent-swollen samples can also be used to determine crosslink density. dtic.mil
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for quantifying the degree of crosslinking. biomaterials.org For example, by digesting a crosslinked hydrogel and analyzing the resulting solution with ¹H NMR, the consumption of the crosslinking monomer can be quantified, providing a direct measure of the crosslink density. biomaterials.org
Crosslinking Density and Network Formation
Stereoregularity and Tacticity Studies of this compound Polymers
The stereoregularity, or tacticity, of a polymer describes the stereochemical arrangement of its constituent monomer units along the main chain. This structural feature significantly influences the physical and mechanical properties of the resulting material. For polymers of DCPOEMA, the bulky dicyclopentenyl group can sterically hinder the free rotation of the polymer backbone, leading to specific tactic arrangements.
While specific studies focusing solely on the tacticity of neat poly(this compound) are not extensively detailed in the provided results, the principles of methacrylate polymerization suggest that the tacticity can be controlled through various polymerization techniques. Anionic polymerization of similar bulky methacrylates has been shown to produce polymers with varying tacticities, which in turn affects properties like the glass transition temperature (Tg). researchgate.net For instance, poly(isobornyl methacrylate), another methacrylate with a bulky cyclic group, exhibits a glass transition temperature that varies from 170 to 206 °C depending on the chain tacticity. researchgate.net It is reasonable to infer that controlling the polymerization conditions of DCPOEMA, such as temperature, solvent, and initiator type, could allow for the synthesis of polymers with predominantly isotactic, syndiotactic, or atactic structures.
Spectroscopic Elucidation of Polymer Structure
Spectroscopic techniques are indispensable for characterizing the chemical structure of DCPOEMA polymers, confirming successful polymerization, and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of DCPOEMA and its polymers.
¹H NMR: The ¹H NMR spectrum of the DCPOEMA monomer shows characteristic signals corresponding to its different protons. rsc.org After polymerization, the signals corresponding to the vinyl protons of the methacrylate group disappear, while new signals corresponding to the polymer backbone appear. rsc.org This confirms the successful conversion of the monomer into the polymer. rsc.org The presence of the bicyclic alkenyl pendant group in the polymer can also be confirmed by ¹H NMR analysis. rsc.orgrsc.org In studies of copolymers, ¹H NMR is used to determine the chemical structure and molar composition of the polymers. researchgate.net
¹³C NMR: ¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering detailed insight into the carbon skeleton of the polymer. It can be used to confirm the chemical structures of synthesized macroinitiators and copolymers containing DCPOEMA units. researchgate.net Analysis of reaction products using ¹³C NMR has been documented in studies involving DCPOEMA. google.com
| Technique | Application for DCPOEMA Polymers | Key Findings |
| ¹H NMR | Confirmation of polymerization, structural analysis of copolymers. | Disappearance of monomer vinyl protons, confirmation of bicyclic alkenyl pendant group presence. rsc.orgrsc.org |
| ¹³C NMR | Structural confirmation of copolymers and macroinitiators. | Elucidation of the carbon backbone of complex polymer structures. researchgate.net |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in DCPOEMA polymers.
Infrared (IR) Spectroscopy: FTIR analysis is used to track the conversion of the methacrylate double bond during polymerization, with a high conversion rate indicating optimal crosslinking. In post-polymerization modifications, such as the 'thiol-ene' reaction on the pendant bicyclic alkenyl group of poly(this compound) (PDCPMA), FTIR analysis provides evidence of the successful modification. researchgate.netrsc.orgrsc.org The spectra of modified polymers show the disappearance of characteristic peaks of the bicyclic double bond and the appearance of new peaks corresponding to the introduced functional groups.
Raman Spectroscopy: While less commonly cited for DCPOEMA in the provided results, Raman spectroscopy can be a valuable complementary technique to IR spectroscopy. It is particularly useful for analyzing C=C bonds and can provide information on the symmetry of the molecular structure.
| Technique | Application for DCPOEMA Polymers | Key Findings |
| Infrared (IR) | Monitoring polymerization, confirming post-polymerization modifications. | Tracking methacrylate double bond conversion, confirming functionalization of the pendant group. rsc.orgrsc.org |
Mass spectrometry techniques are employed to determine the molecular weight and molecular weight distribution of DCPOEMA polymers.
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This technique has been successfully used to analyze polymers of DCPOEMA prepared by Atom Transfer Radical Polymerization (ATRP). rsc.orgrsc.org The analysis confirms that the bicyclic alkenyl pendant group remains intact during the polymerization process. rsc.org It also provides information about the molecular weight of the polymer chains. rsc.orgresearchgate.net
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS has been used to confirm the molecular ions of compounds related to DCPOEMA.
| Technique | Application for DCPOEMA Polymers | Key Findings |
| MALDI-TOF-MS | Molecular weight determination, structural integrity confirmation. | Confirms the presence of the pendant bicyclic group post-polymerization. rsc.orgrsc.org |
| ESI-MS | Molecular ion confirmation. | Confirms the molecular weight of related species. |
Morphological Studies at the Micro/Nanoscale
The morphology of DCPOEMA-based polymers at the micro- and nanoscale plays a crucial role in determining their bulk properties and performance, particularly in composite materials.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of polymer systems containing DCPOEMA.
Transmission Electron Microscopy (TEM): TEM has been used to image nanoparticles formed by block copolymers containing DCPOEMA. acs.org In studies involving cellulose (B213188) nanofiber (CNF) reinforced composites, TEM images have shown the "shish kebab" structure of polyethylene (B3416737) crystallized on the surface of CNFs when a PDCPMA-containing block copolymer is used as a dispersant. google.com
Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of materials. For instance, in CNF-reinforced composites, SEM analysis of cryo-fractured surfaces reveals information about the dispersion of the nanofibers and the adhesion between the filler and the polymer matrix. acs.org SEM has also been used to analyze the fracture surfaces of modified bone cements containing DCPOEMA, showing increased matrix deformation which correlates with improved ductility. sci-hub.se
| Technique | Application for DCPOEMA Polymers | Key Findings |
| TEM | Nanoparticle imaging, visualization of nanocomposite structures. | Observation of "shish kebab" structures in PE/CNF composites with PDCPMA dispersants. acs.orggoogle.com |
| SEM | Surface morphology, fracture analysis. | Characterization of nanofiller dispersion and interfacial adhesion in composites. acs.orgsci-hub.se |
Theoretical and Computational Chemistry Studies on Dicyclopentenyloxyethyl Methacrylate Systems
Quantum Chemical Calculations for Monomer Reactivity and Electronic Structurebenchchem.comresearchgate.net
Quantum chemical calculations are employed to investigate the intrinsic properties of the DCPOEMA monomer, providing a fundamental understanding of its electronic structure and reactivity. bohrium.com These methods, such as Density Functional Theory (DFT), can model reaction kinetics and energetics, offering a microscopic view of the chemical processes involved in polymerization.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to explain the reactivity of monomers like DCPOEMA. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In the context of radical polymerization, the Singly Occupied Molecular Orbital (SOMO) of the propagating radical and the HOMO/LUMO of the monomer are of particular importance.
The energy gap between these frontier orbitals determines the ease with which a reaction, such as the addition of a monomer to a growing polymer chain, can occur. For DCPOEMA, quantum chemical calculations can determine the energies of these orbitals. Machine learning models for predicting copolymerization reactivity ratios often use descriptors derived from quantum calculations, such as the SOMO energy of the radical and the transition state energies for monomer addition. github.com These computational approaches help in understanding how the bulky dicyclopentenyl group influences the electronic environment of the methacrylate (B99206) double bond and, consequently, its reactivity towards a propagating radical chain. github.com
A detailed analysis of the electronic structure of DCPOEMA reveals how charge is distributed across the monomer, identifying electrophilic and nucleophilic sites. This information is crucial for predicting how the monomer will interact with initiators, catalysts, and other monomers. The bulky, non-polar dicyclopentenyl group contributes to the monomer's high hydrophobicity.
Table 1: Calculated Properties for Monomer Reactivity Analysis
| Computational Method | Property Investigated | Relevance to DCPOEMA | Reference |
|---|---|---|---|
| Quantum Chemistry (e.g., DFT) | Frontier Orbital Energies (HOMO, LUMO, SOMO) | Predicts reactivity in copolymerization and radical addition. | github.com |
| Quantum Chemistry (e.g., DFT) | Activation Energy for Propagation | Models the kinetics of the polymerization process. |
Molecular Dynamics (MD) Simulations of Polymerization Processes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For DCPOEMA, MD simulations can provide a dynamic picture of the polymerization process and the behavior of the resulting polymer chains. While specific MD studies focusing solely on DCPOEMA homopolymerization are not widely documented, the principles are applied to similar and more complex systems containing DCPOEMA. For example, MD simulations are used to investigate the thermal analysis of interpenetrating polymer networks and the interfacial properties of polymer blends and nanocomposites, where DCPOEMA might be a component. researchgate.netresearchgate.net
In a typical simulation, a system containing DCPOEMA monomers, an initiator, and solvent molecules is constructed. By solving Newton's equations of motion for each atom, the simulation tracks the trajectory of every particle, revealing how monomers approach the growing chain, how the chain folds and contorts upon growth, and how it interacts with its environment. Reactive MD simulations can even model the bond-forming events of polymerization itself. researchgate.net These simulations are valuable for understanding how the rigid dicyclopentenyl side group affects chain flexibility, mobility, and the final conformation of the poly(dicyclopentenyloxyethyl methacrylate) (PDCPOEMA) chain. rsc.org
Monte Carlo (MC) Simulations for Polymer Chain Conformation and Architectureresearchgate.net
For polymers like PDCPOEMA, MC simulations can be used to:
Predict Chain Dimensions: Calculate properties like the radius of gyration and end-to-end distance, which describe the size and shape of a single polymer chain in a melt or solution.
Study Self-Assembly: In block copolymers containing a PDCPOEMA segment, MC simulations can predict how the different blocks will phase-separate to form nanostructures like micelles or lamellae. frontiersin.orgacs.org
Model Polymer Blends: Investigate the miscibility and interfacial properties of blends containing PDCPOEMA.
Connectivity-altering MC algorithms are particularly useful for simulating dense polymer systems like melts and nanocomposites, allowing for efficient exploration of different chain packings and conformations. frontiersin.org These simulations provide crucial insights that link the chemical structure of the DCPOEMA monomer to the macroscopic physical properties of the final polymer material. lammpstube.com
Kinetic Modeling of Complex Polymerization Systemsresearchgate.net
Kinetic modeling involves the use of mathematical equations to describe the rates of the various chemical reactions that occur during polymerization (initiation, propagation, termination, and chain transfer). This is especially important for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which has been used to polymerize DCPOEMA. researchgate.netresearchgate.net
In the ATRP of DCPOEMA, kinetic studies show a linear evolution of molecular weight with monomer conversion and result in polymers with narrow molecular weight distributions, which are hallmarks of a controlled process. researchgate.net Kinetic models, often implemented in software like Predici, can simulate these processes. researchgate.net The models take into account the concentrations of monomer, initiator, and catalyst complex (in both its activator and deactivator states) to predict:
The rate of polymerization.
The evolution of molecular weight over time.
The polydispersity of the final polymer.
These models are essential for optimizing reaction conditions to achieve a desired polymer architecture. researchgate.net For example, they can help determine the appropriate ratio of initiator to catalyst needed to control the polymerization of DCPOEMA effectively. researchgate.net
Predictive Modeling for Environmental Fate (e.g., Biodegradation, Bioaccumulation)benchchem.com
Computational models are increasingly used to predict the environmental fate of chemicals, providing crucial data when experimental results are unavailable. habitablefuture.org For DCPOEMA, while it is not classified as hazardous to aquatic environments, data gaps in its biodegradation and bioaccumulation profile exist. Predictive modeling offers a way to fill these gaps.
Biodegradation: Programs like the EPI (Estimation Programs Interface) Suite can estimate the probability of a chemical undergoing rapid aerobic biodegradation. The models analyze the chemical structure for fragments that are known to be easily or difficultly biodegraded by microorganisms.
Bioaccumulation: This refers to the accumulation of a substance in an organism. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water, is a key metric. The octanol-water partition coefficient (log P or log Pow) is a primary input for these models, as it measures the chemical's hydrophobicity. A higher log Pow suggests a greater potential for bioaccumulation. palmerholland.com
Table 2: Predicted and Measured Environmental Properties of DCPOEMA
| Parameter | Value | Method | Significance | Reference |
|---|---|---|---|---|
| Partition Coefficient (log Pow) | 4.15 | Measured | Indicates moderate to high hydrophobicity and a potential for bioaccumulation. | palmerholland.com |
| Bioconcentration Factor (BCF) | 127 - 660 | Measured (in Cyprinus carpio) | Suggests a moderate bioconcentration potential. | palmerholland.com |
These predictive tools allow for a preliminary environmental risk assessment, guiding further experimental testing and ensuring responsible use of the material.
Advanced Analytical Methodologies for Investigating Dicyclopentenyloxyethyl Methacrylate Polymerization and Polymer Microstructure
In-situ and Real-time Spectroscopic Monitoring of Polymerization
In-situ spectroscopic techniques are powerful tools for tracking the progress of polymerization reactions in real-time without disturbing the system. This allows for the direct observation of chemical bond changes as monomers are converted into polymer chains, providing detailed kinetic data.
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are highly effective for monitoring the free-radical polymerization of methacrylate (B99206) monomers like DCPOEMA. tu-clausthal.de The core principle of this monitoring is the tracking of the disappearance of the carbon-carbon double bond (C=C) of the methacrylate group as it is consumed during the polymerization process. nih.gov
In a typical analysis, the vibrational band corresponding to the methacrylate C=C stretching is monitored. For methacrylates, this peak is consistently found at approximately 1637-1640 cm⁻¹. rsc.orgmdpi.com The intensity of this peak decreases as the polymerization progresses. To obtain a quantitative measure of monomer conversion, the intensity of the reactive C=C peak is often ratioed against an internal standard peak that does not change during the reaction. rsc.org For example, the carbonyl (C=O) stretching vibration, found around 1725 cm⁻¹, or other non-reactive bonds within the monomer structure can serve this purpose. tu-clausthal.de Raman spectroscopy is particularly well-suited for these analyses as it is based on light scattering, requires minimal sample preparation, and is insensitive to water, making it adaptable for various polymerization conditions. nih.gov The combination of FT-Raman and FT-IR photoacoustic spectroscopy can provide complementary information, especially regarding changes in polar groups like carbonyls and hydroxyls during the reaction. tu-clausthal.de
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Role in Monitoring |
|---|---|---|---|
| Methacrylate C=C Stretch | ~1640 | FTIR, Raman | Reaction Peak (Decreases with conversion) rsc.orgnih.gov |
| Ester C=O Stretch | ~1725 | FTIR, Raman | Internal Reference Peak (Intensity remains relatively stable) tu-clausthal.de |
| Aromatic Ring Stretch (if present) | ~1609 | FTIR, Raman | Internal Reference Peak rsc.org |
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers high spectral resolution and provides rich chemical information, making it an excellent tool for monitoring polymerization kinetics. labrulez.com For methacrylate polymerization, ¹H NMR is particularly useful. The reaction progress is monitored by following the disappearance of the vinylic proton resonances of the methacrylate monomer. labrulez.com These protons, attached to the sp² hybridized carbons of the C=C double bond, typically appear in the chemical shift range of 5.5–6.7 ppm. labrulez.comchemrxiv.org
As the monomer is converted to polymer, the double bonds are consumed, and the vinylic protons become part of the saturated sp³ hybridized polymer backbone. This causes their corresponding signals in the NMR spectrum to disappear, while new signals for the polymer backbone protons appear at higher fields (e.g., 1.4–2.8 ppm). chemrxiv.org By integrating the area of the vinylic proton resonances as a function of time, a quantitative conversion profile can be generated. labrulez.com This technique allows for the precise measurement of reaction rates and ultimate monomer conversion for various methacrylate systems. nih.gov
| Proton Type | Typical Chemical Shift (δ, ppm) | State | Significance |
|---|---|---|---|
| Vinylic Protons (=CH₂) | 5.5 - 6.7 | Monomer | Signal decreases upon polymerization chemrxiv.org |
| Polymer Backbone Protons (-CH₂-C(CH₃)-) | 1.4 - 2.8 | Polymer | Signal appears and grows upon polymerization chemrxiv.org |
| Ester Methyl Protons (-O-CH₃) | ~3.7 | Monomer/Polymer | Can serve as an internal reference |
Calorimetric Techniques for Polymerization Thermodynamics (e.g., DSC)
Calorimetric techniques, especially Differential Scanning Calorimetry (DSC), are fundamental for studying the thermodynamics of polymerization. kpi.ua DSC measures the heat flow associated with chemical and physical transitions as a function of temperature or time. nih.gov The polymerization of methacrylates is an exothermic process, meaning it releases heat. This heat release can be detected and quantified by DSC. unesp.br
In a typical experiment, a sample of the DCPOEMA monomer mixed with an initiator is heated in the DSC cell, and the resulting exothermic peak is recorded. The total enthalpy of polymerization (ΔH_pol) is directly proportional to the total number of double bonds that have reacted. The standard enthalpy for the polymerization of a methacrylate C=C double bond is generally in the range of 55–60 kJ/mol. electrochemsci.org By measuring the total heat evolved during the reaction (Ep) and comparing it to the theoretical heat for 100% conversion, the degree of conversion can be accurately calculated. electrochemsci.org Isothermal DSC measurements can also provide kinetic information, such as the rate of polymerization and how it changes with conversion, by monitoring the heat flow over time at a constant temperature. unesp.br
| Parameter | Typical Value/Unit | Information Provided |
|---|---|---|
| Enthalpy of Polymerization (ΔH_pol) | 55 - 60 kJ/mol | Heat released per mole of reacted C=C bonds; used for conversion calculation electrochemsci.org |
| Exothermic Peak Temperature (T_p) | °C | Temperature at the maximum polymerization rate under dynamic heating conditions chemrxiv.org |
| Heat Flow (dQ/dt) | mW or W/g | Proportional to the rate of polymerization in isothermal measurements unesp.br |
| Degree of Conversion (DC) | % | Calculated from the total heat evolved during the reaction electrochemsci.orgamericanlaboratory.com |
Chromatographic Techniques for Monomer Conversion and Polymer Composition Analysis
Chromatographic methods are indispensable for separating and quantifying the components of a post-polymerization mixture, most notably for determining the amount of unreacted, or residual, monomer.
Gas Chromatography (GC) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds, such as residual methacrylate monomers in a polymer matrix. tandfonline.com The method is highly sensitive, particularly when using a Flame Ionization Detector (GC-FID). sid.ir For analysis, the residual DCPOEMA monomer must first be separated from the solid polymer. This is typically achieved by dissolving the polymer sample in a suitable solvent (e.g., acetone) and precipitating the polymer with a non-solvent (e.g., methanol), followed by analysis of the supernatant. theanalyticalscientist.com Alternatively, for solid samples, headspace GC or pyrolysis-GC can be employed, which involves heating the sample to release volatile monomers for analysis, eliminating the need for solvent extraction. researchgate.netresearchgate.net The separated monomer is then quantified by comparing its peak area to that of a calibration curve generated from standards. tandfonline.com
| Parameter | Typical Setting |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) theanalyticalscientist.com |
| Column | Fused-silica capillary column (e.g., 5% phenylmethylpolysiloxane), 30 m x 0.25 mm ID theanalyticalscientist.comresearchgate.net |
| Injector Temperature | 200 - 250°C theanalyticalscientist.com |
| Oven Temperature Program | Initial Temp: 40-80°C, Ramp: 10-20°C/min, Final Temp: 150-200°C theanalyticalscientist.comresearchgate.net |
| Carrier Gas | Helium or Nitrogen sid.irtheanalyticalscientist.com |
| Sample Preparation | Solvent extraction or Thermal Desorption theanalyticalscientist.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for determining monomer conversion by quantifying the residual monomer. usm.my It is particularly suitable for monomers that may have lower volatility or could degrade at the high temperatures used in GC. tandfonline.com The analysis involves dissolving a portion of the crude reaction mixture or final polymer in a solvent, filtering out the insoluble polymer, and injecting the solution into the HPLC system.
Separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. tandfonline.com A Diode-Array Detector (DAD) or a UV detector is commonly used for detection, as the methacrylate group possesses a UV chromophore. The amount of residual DCPOEMA is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared from standard solutions of the monomer.
| Parameter | Typical Setting |
|---|---|
| Instrument | HPLC with UV or Diode-Array Detector (DAD) usm.my |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 50:50 or 65:35 v/v), often with 0.1% formic acid tandfonline.com |
| Flow Rate | 1.0 mL/min tandfonline.com |
| Column Temperature | 40 - 45°C tandfonline.com |
| Injection Volume | 10 - 20 µL tandfonline.com |
Rheological Characterization of Polymerization Process Viscosity Changes
The study of viscosity changes during the polymerization of dicyclopentenyloxyethyl methacrylate is crucial for understanding the reaction kinetics and for controlling the manufacturing process of materials based on this polymer. While specific rheological data for the polymerization of this compound is not extensively available in public literature, valuable insights can be drawn from studies on structurally similar monomers, such as ethylene (B1197577) glycol dicyclopentenyl ether methacrylate (EGDEMA).
Polymerization of methacrylate monomers is characterized by a significant increase in viscosity as the reaction proceeds. This is due to the formation of long polymer chains and the increasing molecular weight of the polymer. In the case of multifunctional methacrylates, such as those containing a dicyclopentenyl group, the potential for cross-linking can lead to a more dramatic and complex evolution of viscosity, potentially culminating in gelation.
A study on the nitroxide-mediated polymerization of EGDEMA, a closely related monomer, was conducted in a 1,4-dioxane (B91453) solution to maintain a low viscosity during the reaction. mdpi.com This approach is common in polymerization processes where high viscosity can hinder monomer conversion and heat dissipation. mdpi.com The viscosity of the reaction mixture is influenced by several factors, including monomer concentration, temperature, and the molecular weight and architecture of the forming polymer. scirp.orgmdpi.com
The rheological behavior of methacrylate polymers is typically non-Newtonian, exhibiting shear-thinning properties where the viscosity decreases with an increasing shear rate. researchgate.net This behavior is attributed to the alignment of polymer chains in the direction of flow. The monitoring of viscosity during polymerization can be performed using various rheological techniques, such as rotational rheometry, which can provide real-time data on the storage modulus (G') and loss modulus (G''), indicating the elastic and viscous response of the material as it transitions from a liquid monomer to a solid polymer. anton-paar.com
Table 1: Factors Influencing Viscosity During this compound Polymerization (Inferred from Related Methacrylates)
| Parameter | Effect on Viscosity | Rationale |
| Monomer Conversion | Increases | As monomer converts to polymer, chain length and entanglements increase, leading to higher viscosity. scirp.org |
| Temperature | Decreases (initially) | Higher temperatures reduce the viscosity of the monomer and solvent. However, it also increases the reaction rate, which in turn increases viscosity due to polymer formation. |
| Solvent Concentration | Decreases | The presence of a solvent reduces the concentration of polymer chains, thus lowering the overall viscosity. mdpi.com |
| Cross-linking | Increases significantly | The dicyclopentenyl group can participate in cross-linking reactions, leading to the formation of a network structure and a rapid increase in viscosity, potentially leading to gelation. |
Spectroscopy for Degradation Product Identification (LC/GC-MS)
The identification of degradation products of poly(this compound) is essential for assessing its long-term stability and performance. Liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful analytical techniques for separating and identifying volatile and semi-volatile degradation products. nih.govnih.govresearchgate.net
Pyrolysis-GC/MS is a particularly useful technique for studying the thermal degradation of polymers. nih.govresearchgate.net In this method, the polymer is heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. For poly(this compound), it is expected that pyrolysis would lead to the formation of this compound monomer.
In addition to monomer reversion, other degradation products may form due to the presence of the dicyclopentenyl and ester functionalities. The ester group can undergo hydrolysis, especially in the presence of moisture and acid or base catalysts, leading to the formation of methacrylic acid and dicyclopentenyloxyethanol. The dicyclopentenyl group itself can undergo various reactions at elevated temperatures, including rearrangement and fragmentation.
LC-MS is well-suited for analyzing less volatile and more polar degradation products that may not be amenable to GC analysis. nih.govresearchgate.netmdpi.com Forced degradation studies, involving exposure to heat, light, humidity, and chemical agents, can be performed to accelerate the degradation process and generate a profile of potential degradation products. nih.govnih.gov
Table 2: Potential Degradation Products of Poly(this compound) Identifiable by LC/GC-MS (Inferred)
| Potential Degradation Product | Analytical Technique | Expected Degradation Pathway |
| This compound | GC-MS | Depolymerization (monomer reversion) |
| Methacrylic acid | LC-MS | Hydrolysis of the ester linkage |
| Dicyclopentenyloxyethanol | GC-MS, LC-MS | Hydrolysis of the ester linkage |
| Dicyclopentadiene (B1670491) | GC-MS | Fragmentation of the dicyclopentenyl group |
| Smaller oxygenated hydrocarbons | GC-MS | Further fragmentation and oxidation of the polymer backbone and side chains |
Degradation Mechanisms and Stability Analysis of Dicyclopentenyloxyethyl Methacrylate Derived Polymers
Thermal Degradation Pathways and Mechanisms
Thermal degradation of polymethacrylates is a complex process involving the cleavage of covalent bonds through heat. The stability of poly(dicyclopentenyloxyethyl methacrylate) is largely determined by the bond energies within the polymer backbone and the bulky side chains. Generally, polymethacrylates degrade via a multi-step mechanism that includes depolymerization and chain scission events. mdpi.com
Pyrolysis involves the thermal decomposition of a material in an inert atmosphere. For most polymethacrylates, the primary degradation pathway during pyrolysis is depolymerization, which results in a high yield of the original monomer. researchgate.netmetu.edu.tr In the case of poly(DCPOMA), pyrolysis would be expected to primarily yield the Dicyclopentenyloxyethyl Methacrylate (B99206) monomer.
The process typically begins with the initiation of chain scission, followed by a rapid "unzipping" or depropagation to release monomer units. The bulky dicyclopentenyl group may influence the specific temperature range and kinetics of this process. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a standard technique used to separate and identify the volatile products of thermal degradation. While specific studies on DCPOMA are not prevalent, analysis of analogous polymethacrylates, such as Poly(methyl methacrylate) (PMMA), provides insight into the expected products.
Table 1: Representative Pyrolysis Products of Poly(methyl methacrylate) (PMMA) This table shows typical by-products identified during the pyrolysis of PMMA, which serves as a model for the thermal degradation of methacrylate polymers. The primary product is the monomer, Methyl Methacrylate.
| Product Category | Specific Compound | Relative Abundance |
| Monomer | Methyl Methacrylate (MMA) | Major (>90%) |
| Alcohols | Methanol (B129727) | Minor |
| Esters | Methyl isobutyrate | Minor |
| Oligomers | MMA Dimers and Trimers | Trace |
| Gases | Carbon Monoxide (CO), Carbon Dioxide (CO2) | Trace |
This data is representative of typical PMMA pyrolysis and serves as an illustrative example. researchgate.netresearchgate.net
The thermal degradation of polymethacrylates generally proceeds through two main stages. mdpi.com
Initial Low-Temperature Degradation: The first stage, often occurring at lower temperatures (e.g., 180–350°C for PMMA), is attributed to the scission of weak links in the polymer chain. mdpi.com These weak points can include head-to-head linkages formed during polymerization or chain-end unsaturated groups.
High-Temperature Degradation: The second, more dominant stage occurs at higher temperatures (e.g., 350–400°C for PMMA) and involves random scission of the main polymer backbone, followed by depropagation (unzipping) to yield the monomer. mdpi.com
Photodegradation Processes and Stability Under UV Irradiation
Exposure to ultraviolet (UV) radiation can initiate chemical changes in polymers, a process known as photodegradation. This process begins when chromophores within the polymer structure absorb UV photons. nih.gov For polymethacrylates, the ester carbonyl group can act as a chromophore. This absorption of energy can lead to the formation of free radicals, which subsequently initiate chain scission, cross-linking, and photo-oxidation (in the presence of oxygen). nih.govrsc.orgresearchgate.net
The photodegradation of poly(DCPOMA) would likely involve the following steps:
Initiation: Absorption of UV light by chromophoric groups, leading to the formation of radicals on the polymer chain.
Propagation: The radicals can trigger a cascade of reactions, including chain scission, which reduces the polymer's molecular weight and deteriorates its mechanical properties. nih.gov In the presence of air, photo-oxidation occurs, leading to the formation of hydroperoxides, which can further decompose and accelerate degradation. rsc.org
Cross-linking: In some cases, radicals on adjacent chains can combine, leading to the formation of a cross-linked network. This can initially increase molecular weight but may eventually lead to embrittlement. rsc.org
The stability of poly(DCPOMA) under UV irradiation would be influenced by the dicyclopentenyl group. While aliphatic structures are generally more stable than aromatic ones, impurities or catalyst residues from polymerization could act as initial sites for photodegradation. researchgate.net The ultimate effect is a loss of mechanical integrity and changes in optical properties.
Hydrolytic Degradation Mechanisms
Hydrolytic degradation involves the reaction of a polymer with water, leading to the cleavage of chemical bonds. For polymers derived from DCPOMA, the ester linkage is the primary site susceptible to hydrolysis.
The ester group in the methacrylate side chain can undergo hydrolysis, a reaction catalyzed by the presence of acids or bases. This process cleaves the ester bond, breaking the side chain and forming a carboxylic acid group on the polymer backbone and releasing the corresponding alcohol, dicyclopentenyloxyethanol. nih.govresearchgate.net
The reaction is as follows: Poly(DCPOMA) + H₂O → Poly(methacrylic acid) + Dicyclopentenyloxyethanol
This transformation has a significant impact on the polymer's properties. The conversion of the hydrophobic ester side chain to a hydrophilic carboxylic acid group increases the polymer's water absorption and can alter its solubility and mechanical properties. While this reaction severs the side chain, the main carbon-carbon polymer backbone remains intact. However, the change in side-chain chemistry constitutes a significant degradation of the material. nih.govfrontiersin.org
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the local microenvironment of the polymer. nih.gov The bulky and hydrophobic nature of the dicyclopentenyl group in poly(DCPOMA) is expected to significantly hinder the rate of hydrolysis by sterically protecting the ester bond and repelling water molecules, thereby enhancing the polymer's hydrolytic stability compared to methacrylates with smaller, more hydrophilic side chains. bohrium.com
Table 2: Key Factors Influencing Ester Bond Hydrolysis in Polymethacrylates
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases at low (<3) and high (>7) pH | Hydrolysis is catalyzed by both acid and base. nih.gov |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |
| Side Chain Steric Hindrance | Decreases with increasing bulk | Bulky groups physically block water molecules from accessing the ester carbonyl group. bohrium.com |
| Side Chain Hydrophobicity | Decreases with increasing hydrophobicity | A hydrophobic microenvironment around the ester bond repels water, reducing its local concentration. bohrium.com |
| Polymer Crystallinity | Decreases with increasing crystallinity | Degradation occurs more readily in the more accessible amorphous regions of the polymer. mdpi.com |
Enzymatic degradation is a form of hydrolysis catalyzed by specific enzymes. For polymers containing ester bonds, enzymes such as esterases and lipases can be active catalysts. core.ac.ukzenodo.org This process is a key mechanism for the biodegradation of many aliphatic polyesters. mdpi.com
The enzymatic degradation of a polymer is a heterogeneous process that typically involves several steps:
Adsorption of the enzyme onto the polymer surface.
Formation of an enzyme-substrate complex at the ester linkage.
Catalytic cleavage (hydrolysis) of the ester bond.
Diffusion of the soluble degradation products away from the surface. core.ac.uk
The efficiency of this process is highly dependent on the chemical structure and surface properties of the polymer. For poly(DCPOMA), the large and structurally complex dicyclopentenyl group would likely present a significant steric barrier to the active site of most esterase enzymes. core.ac.uk This steric hindrance would make it difficult for the enzyme to bind effectively to the ester linkage, resulting in a very slow or negligible rate of enzymatic degradation. Therefore, polymers derived from DCPOMA are expected to exhibit high resistance to enzymatic degradation compared to linear polyesters like polycaprolactone (B3415563) (PCL) or polylactic acid (PLA), where the polymer chain is more accessible. mdpi.com
Oxidative Degradation Studies
Oxidative degradation is a significant factor affecting the long-term stability of polymeric materials, often initiated by heat, light (photo-oxidation), or chemical exposure. For polymers derived from DCPEMA, the degradation process is complex due to the presence of multiple reactive sites within the monomer unit.
The general mechanism of polymer oxidation involves a free-radical chain reaction consisting of initiation, propagation, and termination steps. The process typically begins with the formation of free radicals on the polymer backbone. In the case of DCPEMA polymers, the presence of the dicyclopentenyl group, with its tertiary hydrogen atoms, could be a potential site for the initiation of oxidative attack, alongside the methacrylate backbone.
Although specific experimental studies on the oxidative degradation of homopolymers of this compound are not extensively documented in publicly available literature, the inherent chemical structure provides clues to its stability. The monomer is noted for imparting high thermal stability to the resulting polymers. harvestchem.net This suggests a higher activation energy for the initiation of thermal-oxidative degradation compared to simpler polymethacrylates.
The degradation of polymethacrylates generally can be accelerated by factors like higher temperatures and UV radiation. mdpi.com The bulky dicyclopentenyl group in DCPEMA may offer some steric hindrance, potentially slowing down the propagation of radical reactions along the polymer chain. However, the ether linkage in the side chain could be susceptible to oxidative cleavage.
Interactive Table 1: Factors Influencing Oxidative Stability of Methacrylate Polymers
| Feature | This compound (DCPEMA) | Poly(methyl methacrylate) (PMMA) | Influence on Oxidative Degradation |
| Side Chain Structure | Bulky, cyclic, contains ether linkage | Small, linear alkyl group | The bulky group in DCPEMA may provide steric hindrance, while the ether linkage could be a site for oxidative attack. |
| Hydrophobicity | High | Moderate | High hydrophobicity of DCPEMA polymers can limit the ingress of oxidative agents dissolved in water. harvestchem.net |
| Thermal Stability | High | Moderate | Higher thermal stability of DCPEMA polymers suggests a greater resistance to thermally initiated oxidative degradation. harvestchem.net |
Detailed research findings on the specific products of oxidative degradation of DCPEMA polymers are scarce. However, based on the degradation mechanisms of other polymethacrylates, potential products could include formaldehyde, and various smaller molecules resulting from both side-chain and main-chain scission.
Chemical Degradation in Specific Environments
The chemical degradation of polymers derived from this compound is largely influenced by the chemical environment to which they are exposed. A primary mechanism of chemical degradation for methacrylate-based polymers is hydrolysis of the ester group in the side chain, which can be catalyzed by acidic or alkaline conditions. mdpi.com
While enzymatic degradation is a consideration for polymers in biological environments, the high hydrophobicity and synthetic nature of DCPEMA polymers make them less susceptible to enzymatic attack compared to natural polymers or more hydrophilic synthetic polymers. mdpi.com
Interactive Table 2: Predicted Hydrolytic Stability of DCPEMA-Derived Polymers in Different Environments
| Environment | Expected Degradation Rate | Rationale |
| Neutral Aqueous | Very Low | High hydrophobicity and significant steric hindrance from the dicyclopentenyl group limit water access to the ester linkage. harvestchem.net |
| Acidic Aqueous | Low | While acid can catalyze ester hydrolysis, the protective features of the dicyclopentenyl group are expected to significantly slow the reaction. |
| Alkaline Aqueous | Low to Moderate | Alkaline conditions are generally more aggressive for ester hydrolysis. However, the steric and hydrophobic nature of the side chain will still offer considerable protection. |
Emerging Research Directions and Future Perspectives in Dicyclopentenyloxyethyl Methacrylate Polymer Science
Integration of Dicyclopentenyloxyethyl Methacrylate (B99206) in Novel Polymer Architectures
The integration of DCPOEMA into complex polymer structures beyond simple homopolymers is a key area of ongoing research. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), are being explored to synthesize well-defined block, graft, and star copolymers containing DCPOEMA.
Recent studies have demonstrated the synthesis of tailor-made polymers with pendant bicyclo-alkenyl functional groups using ambient temperature ATRP (AT-ATRP). researchgate.net For instance, DCPOEMA has been successfully polymerized using a CuBr/PMDETA catalyst system, achieving high conversions in a short time. researchgate.net The resulting polymers possess a reactive alkenyl group that can be further modified, for example, through a 'thiol-ene' reaction, opening pathways to new functional materials. researchgate.net
Similarly, NMP has been used to create block copolymers of DCPOEMA with monomers like styrene (B11656). mdpi.comresearchgate.netnih.gov While the homopolymerization of related acrylate (B77674) monomers (EGDEA) via NMP showed limited control, the copolymerization of DCPOEMA with a small amount of styrene resulted in well-defined, EGDEMA-rich random copolymers with low dispersity (Đ = 1.38). researchgate.netnih.gov These copolymers exhibited good chain-end fidelity, allowing for successful chain extensions to form block copolymers. researchgate.netnih.gov The ability to create such block copolymers, which combine the hard, high glass transition temperature (Tg) properties of a methacrylate block with a softer, low Tg block, is critical for developing materials with tailored mechanical and phase properties. cmu.edu
The development of these advanced polymer architectures is crucial for applications such as high-performance nanocomposites, where DCPOEMA-containing block copolymers can act as effective dispersants for nanofillers like cellulose (B213188) nanofibers. sinorawchemical.com
Table 1: Comparison of Controlled Radical Polymerization Techniques for DCPOEMA
| Polymerization Technique | Catalyst/Initiator System | Key Findings | Resulting Architecture | Reference |
|---|---|---|---|---|
| AT-ATRP | CuBr / PMDETA | Fast polymerization at ambient temperature (90% conversion in 2 min). researchgate.net | Homopolymers with reactive pendant groups. researchgate.net | researchgate.net |
| NMP | BlocBuilder / SG1 | Controlled copolymerization with styrene (10 mol%). researchgate.netnih.gov | Well-defined random and block copolymers. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
Sustainable Synthesis and Green Chemistry Approaches for Dicyclopentenyloxyethyl Methacrylate
The traditional synthesis of DCPOEMA involves the esterification or transesterification of (meth)acrylic acid with dicyclopentenyloxyethanol, which itself is derived from petrochemical feedstocks. There is a growing imperative to develop more sustainable and environmentally friendly "green" synthesis routes.
A key focus is on the feedstock. The dicyclopentenyl group in DCPOEMA originates from dicyclopentadiene (B1670491) (DCPD). Conventionally, DCPD is a byproduct of petroleum refining. lanl.govnih.gov However, significant research is underway to produce bio-based DCPD from renewable resources like corn bran or other cellulosic biomass. lanl.govenergy.gov Los Alamos National Laboratory has developed a multi-step chemical process to convert furfural (B47365), derived from agricultural byproducts, into high-purity DCPD. lanl.gov A stable, bio-based supply of DCPD would significantly improve the sustainability profile of DCPOEMA. lanl.gov
Another avenue of green chemistry involves the catalysis of the esterification reaction itself. Chemo-enzymatic processes are gaining traction for methacrylate synthesis. rsc.org The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), offers high selectivity and efficiency under mild, solvent-free conditions. researchgate.net While direct enzymatic synthesis of DCPOEMA has not been extensively reported, the successful application of CALB for transesterifying vinyl methacrylate with various hydroxyl-terminated polymers demonstrates its potential. researchgate.net This methodology could be adapted for DCPOEMA, reducing the reliance on harsh acid catalysts and minimizing waste. researchgate.net Furthermore, novel catalyst-free methods for producing methyl methacrylate (MMA) at room temperature using a reversible CO2 capture approach with an organic superbase have been reported, which could inspire greener routes for other methacrylate precursors. rsc.org
Table 2: Comparison of Conventional vs. Potential Green Synthesis Routes for DCPOEMA Precursors
| Synthesis Step | Conventional Method | Potential Green Alternative | Key Advantage of Green Route | Reference |
|---|---|---|---|---|
| DCPD Production | Byproduct of petroleum cracking. lanl.govnih.gov | Conversion of furfural from biomass. lanl.gov | Renewable feedstock, stable supply. lanl.gov | lanl.govnih.gov |
| Esterification | Acid-catalyzed reaction (e.g., trifluoromethanesulfonic acid). google.com | Enzymatic catalysis (e.g., Lipase). researchgate.net | Mild conditions, high selectivity, reduced waste. researchgate.net | researchgate.netgoogle.com |
High-Throughput Experimentation and Data Science in this compound Research
The exploration of polymers containing DCPOEMA can be significantly accelerated by adopting high-throughput experimentation (HTE) and data science methodologies. nih.gov HTE involves the use of automated, parallel synthesizers and screening tools to rapidly generate and test large libraries of polymers. nih.govtue.nlacs.org
In the context of methacrylate polymers, HTE has been successfully used to screen monomer compositions for their effects on reaction kinetics, mechanical properties, and performance in applications like dental resins and pH-responsive coatings. nih.govnih.gov For example, researchers have used automated fluid handling to prepare libraries of methacrylate-based polymers and rapidly screen their properties, such as drug binding capacity or mechanical modulus via nanoindentation. nih.gov
This approach could be directly applied to DCPOEMA research. An automated synthesizer could create a library of copolymers with varying ratios of DCPOEMA and other comonomers. acs.org Subsequent high-throughput screening could rapidly map structure-property relationships, identifying optimal compositions for specific applications like adhesives or coatings. polysciences.comharvestchem.net This data-intensive approach generates large datasets that are ideal for analysis using data science and machine learning (ML) techniques. mdpi.com
Advanced Theoretical Modeling for Predictive Polymer Design
Advanced theoretical and computational modeling provides powerful tools for predicting the properties of DCPOEMA-based polymers, often before they are synthesized. rsc.orgrsc.org Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer deep insights into the monomer's reactivity and the resulting polymer's behavior.
DFT can be used to investigate the electronic structure of the DCPOEMA monomer and model the transition states of its polymerization reactions. rsc.orgrsc.orgresearchgate.net This helps in understanding the reaction mechanisms and predicting reaction barriers (ΔE_TS). rsc.orgrsc.org For instance, DFT studies on general methacrylate radical reactions have been used to build theoretical models, like the Bell–Evans–Polanyi (BEP) model, that correlate the reaction barrier with the stabilization energy of the product. rsc.orgrsc.org Such models, when applied to DCPOEMA, could help in selecting optimal reaction conditions and catalysts.
MD simulations can predict the macroscopic properties of bulk polymers containing DCPOEMA. By simulating the interactions of polymer chains, researchers can forecast properties such as glass transition temperature (Tg), mechanical modulus, and adhesion characteristics. This predictive capability is invaluable for the rational design of new materials, reducing the trial-and-error of experimental work and guiding the synthesis of polymers with desired performance profiles. researchgate.net
Table 3: Application of Theoretical Models in Methacrylate Polymer Research
| Modeling Technique | Focus of Study | Predicted Properties | Potential Application for DCPOEMA | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms. rsc.orgresearchgate.net | Reaction energy barriers, transition state structures. rsc.orgrsc.org | Optimizing polymerization conditions. | rsc.orgrsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Bulk polymer behavior. researchgate.net | Glass transition temperature, mechanical modulus, chain conformation. | Predictive design of high-performance materials. | researchgate.net |
| Machine Learning (ML) | Structure-property relationships. rsc.orgrsc.org | Reaction barriers from simple molecular descriptors. rsc.org | Rapid screening of potential comonomers and polymer properties. | rsc.orgrsc.org |
Interdisciplinary Research Opportunities in Polymer Chemistry and Materials Science
The unique properties of DCPOEMA, including its high heat resistance, good adhesion, and chemical resistance, create numerous opportunities for interdisciplinary research. harvestchem.net Its bulky, hydrophobic nature makes it an ideal candidate for a variety of advanced material applications.
Coatings and Adhesives: DCPOEMA is already used in UV-curable coatings and inks, where it enhances durability, scratch resistance, and adhesion to substrates like metals and plastics. haihangchem.compolysciences.com Future research could focus on developing "smart" coatings, such as self-healing or anti-fouling surfaces, by incorporating DCPOEMA into novel polymer architectures. Its use in polyurethane adhesives improves crosslinking and durability.
Biomaterials and Medical Applications: The monomer has been investigated for use in biomedical applications, including bone cements and drug-eluting hydrogels. sinorawchemical.com Its ability to act as a reactive diluent could help reduce polymerization exotherms in bone cement formulations. nih.gov There is also potential for developing biocompatible tissue adhesives based on DCPOEMA-containing oligomers. sinorawchemical.com
Advanced Composites and Optical Materials: In materials science, DCPOEMA can be used to enhance the mechanical properties of polymer nanocomposites. Its excellent adhesion and thermal stability are beneficial for high-performance composites. polysciences.com Additionally, its properties make it suitable for optical applications, such as in resins for LCD spacers, prism sheets, and light guide materials. harvestchem.net
The continued exploration of DCPOEMA in these diverse fields, driven by a combination of advanced synthesis, high-throughput experimentation, and predictive modeling, will undoubtedly unlock new and innovative materials.
Q & A
Basic: What are the recommended safety protocols for handling DCPEOMA in laboratory settings?
Answer:
DCPEOMA requires stringent safety measures due to its reactive methacrylate group. Key protocols include:
- Ventilation: Use local exhaust and general ventilation to minimize inhalation risks .
- PPE: Wear chemical-resistant gloves (tested to EN 374 standards), eye/face protection, and respiratory equipment if ventilation is inadequate .
- Skin Protection: Apply barrier creams and wash hands thoroughly after handling. Contaminated clothing must be removed immediately and washed before reuse .
- Spill Management: Avoid environmental contamination by using appropriate containers and preventing entry into drains or water systems .
Basic: How is DCPEOMA synthesized, and what are its critical purity criteria?
Answer:
DCPEOMA is synthesized via esterification of methacrylic acid with dicyclopentenyloxyethanol. Key steps include:
- Purification: Ultrafiltration to remove unreacted monomers and surfactants, as seen in microgel synthesis protocols .
- Purity Metrics:
Advanced: How does DCPEOMA enhance thermal and UV stability in polymer matrices?
Answer:
DCPEOMA’s bicyclic structure imparts rigidity and reduces chain mobility, improving thermal stability. For example:
- Crosslinking Density: At 1 wt.%, it acts as a crosslinker in polyelectrolyte microgels, increasing glass transition temperature (Tg) and UV resistance .
- Copolymerization: In rubbery core/shell polymers, 130 g of DCPEOMA (with 1,4-butanediol dimethacrylate) enhances heat resistance via sulfur vulcanization, achieving stable networks up to 150°C .
Advanced: What methodologies resolve contradictions in DCPEOMA’s environmental impact assessments?
Answer:
While DCPEOMA is not classified as hazardous to aquatic environments, data gaps persist in biodegradation and bioaccumulation . Recommended approaches:
- Experimental Testing: Use OECD 301/302 guidelines for aerobic degradation and OECD 305 for bioaccumulation potential.
- Computational Modeling: Apply EPI Suite or ECOSAR to predict persistence (PBT/vPvB) in lieu of empirical data .
Basic: What analytical techniques characterize DCPEOMA’s structure and reactivity?
Answer:
- Spectroscopy:
- Thermal Analysis: DSC measures Tg (e.g., 35°C in copolymers) and TGA assesses decomposition onset .
Advanced: How can crosslinking density be optimized in DCPEOMA-based copolymers?
Answer:
Crosslinking efficiency depends on monomer ratios and initiators:
- Design of Experiments (DoE): Vary DCPEOMA concentration (1–5 wt.%) with comonomers like glycidyl methacrylate. Monitor gel content via Soxhlet extraction .
- Kinetic Studies: Use FTIR to track methacrylate double bond conversion (>95% indicates optimal crosslinking) .
Basic: What are the primary applications of DCPEOMA in material science?
Answer:
- Coatings: Enhances scratch resistance in UV-curable systems due to high crosslink density .
- Adhesives: Improves thermal stability in pressure-sensitive adhesives when copolymerized with acrylates .
- Biomedical: Investigated for drug-eluting hydrogels, leveraging its low cytotoxicity (pending further ecotoxicology data) .
Advanced: What computational tools predict DCPEOMA’s reactivity in radical polymerization?
Answer:
- DFT Calculations: Model propagation kinetics (e.g., activation energy for methacrylate addition) using Gaussian or ORCA software.
- Monte Carlo Simulations: Predict copolymer sequence distribution with reactivity ratios (r₁, r₂) derived from Mayo-Lewis equations .
Basic: How should DCPEOMA be stored to prevent unintended polymerization?
Answer:
- Temperature: Store at 2–8°C in amber glass containers to inhibit thermal/photoinitiated reactions .
- Inhibitors: Add 50–100 ppm hydroquinone or MEHQ, validated via HPLC monitoring .
Advanced: What are the challenges in scaling up DCPEOMA synthesis for industrial research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
